Allyl glycinate
Description
Historical Perspectives and Early Investigations of Allyl Glycinate (B8599266) and Related Allyl Amino Acids
Early investigations into compounds related to allyl glycinate, such as allylglycine, date back to methods that were often costly and of primary theoretical interest. One of the initial processes for preparing allylglycine involved the reaction of allylamine (B125299) with ethyl bromoacetate (B1195939) in an ether solution at 0°C, which was then followed by the hydrolysis of the resulting ester. google.com An alternative method involved reacting allylamine with chloroacetamide, followed by hydrolysis. google.com Both of these early methods were considered uneconomical for large-scale production due to the cost of reagents and the multiple steps required. google.com A subsequent improved process involved the direct reaction of chloroacetic acid with a large excess of allylamine at low temperatures (0 to 20°C), which eliminated the separate hydrolysis step. google.com
Early studies on allylglycine, a derivative of glycine (B1666218), also revealed its biological activity. It was identified as an inhibitor of glutamate (B1630785) decarboxylase, an enzyme responsible for the biosynthesis of the neurotransmitter GABA. wikipedia.org This inhibitory action leads to reduced GABA levels and was observed to induce seizures in animal studies. wikipedia.org
The synthesis of more complex related structures, such as α,α-disubstituted α-amino acids, proved to be a significant challenge for early synthetic chemists. acs.org The formation of α-allyl-α-aryl α-amino acids, for instance, was found to be particularly difficult using traditional methods like the Strecker reaction or addition to α-iminoesters. acs.org These early challenges spurred the development of more advanced synthetic strategies in the decades that followed.
Significance of this compound as a Building Block in Complex Molecular Architectures
This compound and related allyl amino acid esters are highly valued as versatile building blocks in the synthesis of complex molecular structures. orgsyn.orgorgsyn.org The presence of the allyl group's double bond provides a key functional handle that can be manipulated through a wide range of chemical transformations. orgsyn.org This reactivity makes these compounds crucial intermediates in the synthesis of natural products, pharmaceuticals, and other bioactive molecules. ontosight.aichemimpex.com
These building blocks have been instrumental in the creation of:
Macrocyclic compounds : They are used to synthesize macrocyclic dipeptide β-turn mimics and potent macrocyclic HCV NS3 protease inhibitors. orgsyn.orgorgsyn.org
Constrained Peptides and Amino Acids : Allylglycine derivatives are precursors for azabicyclo[X.Y.0]alkanone amino acids and bicyclic amino acid substrates used in Pauson-Khand cyclizations. orgsyn.orgorgsyn.org The intramolecular metathesis of peptides containing allylglycine has been a key strategy in creating "stapled peptides," which are conformationally constrained α-helical peptides. orgsyn.org
Bioactive Peptides : They are used in the synthesis of anti-bacterial cyclic peptides. orgsyn.org The alkenyl functional group is particularly valuable for site-selective protein modification and the preparation of glycopeptides. nih.gov
Chiral Synthesis : this compound derivatives serve as chiral building blocks for creating enantiomerically pure compounds, which is critical in pharmaceutical development. chemimpex.com
The strategic incorporation of the allyl group allows for subsequent chemical modifications, such as olefin metathesis, to construct complex cyclic systems, including all-carbon analogs of disulfide-bridged macrocyclic peptides. orgsyn.orgnih.gov
Overview of Research Trajectories in this compound Chemistry
Research in the field of this compound chemistry has evolved significantly, with several key trajectories emerging. A primary focus has been the development of stereoselective and efficient synthetic methods to access these valuable building blocks.
Key Research Areas:
Asymmetric Synthesis : A major thrust of research has been the development of catalytic asymmetric methods to control the stereochemistry at the α-carbon. This includes:
Phase-Transfer Catalysis (PTC) : Pioneered by O'Donnell, this method involves the allylation of Schiff base ester enolates. nih.gov The development of advanced C2 symmetric quaternary ammonium (B1175870) salt catalysts has improved this approach. nih.gov
Transition-Metal Catalysis : Palladium-catalyzed allylic alkylation of chelated glycine ester enolates has become a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amino acids. researchgate.net This method can be controlled through the use of chiral ligands or by transferring chirality from optically active allylic substrates. researchgate.net Researchers have also developed palladium-catalyzed processes involving C–H activation of N-allyl imines to react with glycinates, providing access to vicinal diamino derivatives. semanticscholar.orgrsc.org
Chiral Auxiliaries : Diastereoselective syntheses have been achieved using removable chiral auxiliaries such as those derived from ephedrine (B3423809), menthone, and camphor (B46023). orgsyn.org
Organocatalysis : Chiral squaramide hydrogen-bond donors have been used as anion-abstraction catalysts for the highly enantioselective and diastereoselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.gov
Applications in Peptide and Protein Chemistry : A significant research trajectory involves the use of allylglycine derivatives to create modified peptides with specific structural and functional properties. The development of "stapled peptides" by Verdine and others for stabilizing α-helical conformations is a prominent example. orgsyn.org These constrained peptides have applications in modulating protein-protein interactions.
Materials Science : More recently, this compound derivatives have found applications in materials science. For instance, poly[bis(glycine-allyl-ester)phosphazene] has been investigated for the fabrication of scaffolds in tissue engineering, particularly for nerve regeneration. jku.at Research in this area aims to leverage the reactivity of the allyl group for cross-linking polymer chains to create biocompatible and degradable materials. jku.at
These research trajectories highlight the continued expansion of this compound chemistry from fundamental synthetic challenges to sophisticated applications in creating functional molecules and materials.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | prop-2-enyl 2-aminoacetate | C₅H₉NO₂ | 115.13 |
| Allylglycine | 2-Aminopent-4-enoic acid | C₅H₉NO₂ | 115.13 |
| N-Allylglycine | 2-(prop-2-enylamino)acetic acid | C₅H₉NO₂ | 115.13 |
| α-Methyl-D-allylglycine | (R)-2-Amino-2-methyl-4-pentenoic acid | C₆H₁₁NO₂ | 129.16 |
| Boc-N-(Allyl)-glycine | 2-{(tert-butoxy)carbonylamino}acetic acid | C₁₀H₁₇NO₄ | 215.25 |
Data sourced from PubChem and other chemical suppliers. wikipedia.orgchemimpex.comontosight.ainih.govnih.govchemscene.com
Table 2: Selected Spectroscopic Data for an Allylglycine Derivative Intermediate
The following data pertains to tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate, an intermediate in the synthesis of N-(Boc)-allylglycine methyl ester.
| Type | Data |
| ¹H NMR (400 MHz, CD₃OD) | δ: 2.68-2.75 (m, 2 H), 3.86 (s, 3 H), 4.16-4.19 (m, 1 H), 5.27-5.33 (m, 2 H), 5.77-5.81 (m, 1 H) |
Data sourced from Organic Syntheses. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEADEFBQNPUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208495 | |
| Record name | Allyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |
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Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59765-55-8 | |
| Record name | Glycine, 2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59765-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl glycinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059765558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl glycinate | |
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| Record name | Allyl glycinate | |
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Synthetic Methodologies for Allyl Glycinate and Its Derivatives
Classical and Modern Synthetic Routes to Allyl Glycinate (B8599266)
The preparation of allyl glycinate can be achieved through several established and contemporary chemical reactions. These methods include direct esterification, reactions involving key starting materials like chloroacetic acid and allylamine (B125299), and syntheses from chiral amino acid precursors.
Esterification Reactions with Allyl Alcohol
A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of glycine (B1666218) with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is typically driven towards the product side by using an excess of allyl alcohol or by the continuous removal of water as it is formed, often employing a Dean-Stark apparatus. pearson.commasterorganicchemistry.com
Alternatively, palladium(II)/sulfoxide-catalyzed C-H oxidation provides a modern approach to synthesize complex allylic esters directly from terminal olefins and carboxylic acids, yielding (E)-allylic esters with high selectivity. nih.gov Another method involves the reaction of allyl acetate (B1210297) with a methyl or ethyl ester of the carboxylic acid in the presence of a metal alkoxide catalyst, a process known as transesterification. google.com Furthermore, the oxidation of this compound derivatives can be achieved using manganese(IV) oxide in dichloromethane (B109758) at room temperature, which efficiently yields the corresponding highly homogeneous imine in high chemical yield. jst.go.jp
Reactions Involving Chloroacetic Acid and Allylamine
An improved, single-step process for the production of allylglycine involves the reaction of chloroacetic acid with allylamine. google.com For this reaction to proceed with good yields and to avoid the formation of by-products such as allylimino diacetic acid, a large excess of free allylamine is reacted with chloroacetic acid. google.com The reaction is typically conducted in an aqueous solution at a controlled temperature, approximately between 0°C and 20°C. google.com Specifically, a molar ratio of at least eight moles of allylamine to one mole of chloroacetic acid is recommended. google.com The resulting allylglycine can be isolated as its hydrochloride salt. google.com
A related synthesis produces N-allylglycine hydrochloride by reacting a 50 wt% aqueous solution of glyoxylic acid with allylamine in water at room temperature. rsc.org After stirring for 24 hours, hydrochloric acid is added, and the mixture is refluxed to yield the final product. rsc.org
Preparation from Amino Acid Chiral Educts (e.g., Glutamate)
Allylglycinates can be synthesized from readily available chiral amino acids, which serve as starting materials. For instance, L-glutamic acid can be used as a chiral educt. orgsyn.org In one pathway, glutamate (B1630785) is converted into allyl 2-(Boc-amino)-4-triphenylphosphonium butanoate. This intermediate then undergoes Wittig-Horner-Wadsworth-Emmons reactions with various aldehydes to produce unsaturated amino acids. orgsyn.org
Another example starts from L-aspartic acid, which can be modified to prepare an (S)-methyl 2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate intermediate. google.com This oxobutanoate derivative can then be reacted with an alkyltriphenylphosphonium halide in a Wittig-type reaction to stereochemically synthesize allylglycine derivatives. google.com These methods demonstrate the utility of natural amino acids as a chiral pool for the synthesis of more complex, non-natural amino acid derivatives.
Stereoselective and Enantioselective Synthesis of α-Allyl Amino Esters
The control of stereochemistry is crucial in the synthesis of biologically active molecules. For α-allyl amino esters, stereoselective and enantioselective methods are employed to produce specific stereoisomers. These methods often rely on the use of chiral auxiliaries or catalysts.
Chiral Auxiliaries in Diastereoselective Allylglycinate Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. renyi.hu After the desired stereocenter is created, the auxiliary can be removed. In the context of allylglycinate synthesis, chiral auxiliaries are used to direct the diastereoselective alkylation of a glycine enolate or its equivalent.
For example, novel chiral glycinate derivatives containing the α-phenylethyl group have been studied as potential precursors for enantiopure α-substituted-α-amino acids. The alkylation of the lithium enolate of N-(1-phenylethyl)benzamide-substituted glycinate showed substantial stereoinduction. scielo.org.mx Another approach reported the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the asymmetric alkylation of the 8-phenylmenthyl ester of an N-Boc-2-bromoglycine derivative with allyl-tri-n-butylstannanes, which resulted in excellent diastereoselectivity. renyi.hu
| Chiral Auxiliary | Precursor | Electrophile/Reagent | Diastereoselectivity |
| α-Phenylethylamino group | (S)-N-Benzyl-N-(1-phenylethyl)glycinate | Benzyl bromide | Moderate |
| α-Phenylethylamino group | (S)-N-Benzoyl-N-(1-phenylethyl)glycinate | Various alkyl halides | Substantial (78:22 dr) scielo.org.mx |
| (-)-8-Phenylmenthol | 8-Phenylmenthyl ester of Nα-Boc-2-bromoglycine | Allyl-tri-n-butylstannane | Excellent renyi.hu |
Ephedrine-derived Imidazolidinone Glycinimides
Among the various chiral auxiliaries, those derived from ephedrine (B3423809) have proven to be particularly effective. Ephedrine-derived imidazolidinones are versatile chiral auxiliaries used in the asymmetric synthesis of α-amino acids through diastereoselective alkylation. thieme-connect.comoalib.com These auxiliaries create a rigid chiral environment that effectively controls the approach of the electrophile to the enolate.
New acyclic chiral iminic glycine reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one (B3033512) have been prepared and diastereoselectively alkylated. nih.gov The alkylation can be performed with activated alkyl halides and electrophilic olefins under various conditions, including the use of strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures, solid-liquid phase-transfer catalysis, or in the presence of organic bases. nih.gov The hydrolysis of the alkylated products yields the corresponding α-amino acid, and the chiral imidazolidinone auxiliary can often be recovered in good yield. nih.gov This methodology has been successfully applied to the synthesis of a range of acyclic and heterocyclic (S)- and (R)-α-amino acids. nih.gov
| Reagent | Base/Conditions | Diastereoselectivity |
| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | LHMDS, KOBu(t), -78°C | High |
| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | LiOH, TBAB, -20°C (PTC) | High |
| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | DBU, BEMP, TMG, -20°C | High |
The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, primarily due to their role as versatile building blocks for non-proteinogenic α-amino acids. These compounds are crucial in peptide chemistry and the development of pharmacologically active molecules. Various synthetic strategies have been developed to produce these compounds, often with a focus on controlling stereochemistry. This article details several key methodologies, including the use of chiral auxiliaries derived from natural products, phase-transfer catalysis, and metal-catalyzed asymmetric allylic alkylation.
1 Diastereoselective Syntheses Using Chiral Auxiliaries
Diastereoselective approaches to synthesizing this compound often employ chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
2 Menthone-derived Nitrones
One diastereoselective approach for the synthesis of allylglycinate involves the use of menthone-derived nitrones. orgsyn.orgorgsyn.org This method relies on a chiral auxiliary that can be subsequently removed or destroyed. orgsyn.orgorgsyn.org The synthesis begins by reacting (-)-menthol with bromoacetyl bromide to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate. nsf.govgoogle.com This intermediate is then reacted with an amine to produce the corresponding menthol (B31143) glycinate. nsf.govgoogle.com The use of different amines allows for the creation of a diverse set of menthol glycinates. nsf.gov For instance, reacting the bromoacetate (B1195939) with dimethylamine (B145610) yields the corresponding menthol glycinate in high yield. nsf.gov
3 Camphor-derived Glycine Derivatives
Camphor-derived auxiliaries are also utilized in the diastereoselective synthesis of this compound. orgsyn.orgorgsyn.org These methods provide access to enantiomerically enriched allylglycinates. orgsyn.orgorgsyn.org Chiral tricycloiminolactones derived from natural (+)-camphor serve as versatile glycine equivalents for synthesizing various enantiopure α-amino acids. acs.org The alkylation stereochemistry of glycinate imines can be influenced by internal alkoxides in camphor-derived alcohols. Furthermore, the camphor (B46023) imine of t-butyl aminoacetate undergoes absolutely diastereoselective asymmetric Michael addition with 2-alkylidenemalonates.
2 Phase-Transfer Catalysis in Allylation of Glycine Imino Esters
Phase-transfer catalysis (PTC) is a powerful and operationally simple method for the asymmetric alkylation of glycine imino esters. acs.orgorganic-chemistry.org This technique involves the use of a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. It is particularly attractive due to its mild reaction conditions and reduced environmental impact. mdpi.com
1 Tartrate-Derived Quaternary Ammonium (B1175870) Catalysts
Quaternary ammonium salts derived from tartaric acid have been developed as chiral phase-transfer catalysts for the asymmetric α-alkylation of glycine Schiff bases. nih.govresearchgate.net Both enantiomers of tartaric acid are readily available, making it a prominent chiral source. nih.govmdpi.com Novel C2-symmetric N-spiro quaternary ammonium salts synthesized from TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid, have been shown to catalyze the asymmetric α-alkylation of glycine Schiff bases, yielding products with high enantioselectivities. nih.gov The catalytic performance of these compounds is dependent on their aryl substituents and the specific reaction conditions. nih.gov Under optimized conditions, α-alkylated products can be obtained in good yields and with up to 93% enantiomeric excess (ee). nih.gov
Menthone-derived Nitrones
2 Cinchona Alkaloid-Derived Quaternary Ammonium Catalysts
Quaternary ammonium salts derived from Cinchona alkaloids are highly effective phase-transfer catalysts for the asymmetric synthesis of α-amino acids. nih.govrsc.org These catalysts are used in the alkylation of glycine imines, such as the tert-butyl ester benzophenone (B1666685) imine of glycine. chimia.ch The choice of Cinchona alkaloid, such as cinchonine (B1669041) or its pseudoenantiomer cinchonidine, can predictably control the stereochemistry of the product. mdpi.com For example, a cinchonine-derived catalyst typically yields the (R)-enantiomer, while a cinchonidine-derived catalyst produces the (S)-enantiomer. mdpi.comnih.gov
The structure of the catalyst, particularly the N-substituent on the alkaloid, significantly influences the enantioselectivity. chimia.ch Catalysts incorporating an N-anthracenylmethyl group have shown improved enantioselectivities, often exceeding 90% ee. chimia.ch Further modifications, such as using a 10,11-dihydroalkaloid, can enhance enantioselectivity even more. chimia.ch These catalysts have been successfully applied to the alkylation of glycine imine esters with various alkyl halides, consistently achieving high enantioselectivities (97–>99% ee). acs.org
| Catalyst Type | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Tartrate-Derived N-Spiro Quaternary Ammonium Salt | Glycine Schiff Base | (S) or (R) | Up to 93% nih.gov |
| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Glycine Imine Ester | (R) or (S) | >90% chimia.ch |
| Dihydrocinchonidine-Derived Quaternary Ammonium Salt | Glycine Imine | (S) or (R) | 91-98% chimia.ch |
3 Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)
Metal-catalyzed asymmetric allylic alkylation (AAA) is a highly efficient method for constructing chiral centers. Palladium-catalyzed approaches are particularly prominent in the synthesis of this compound derivatives.
Tartrate-Derived Quaternary Ammonium Catalysts
1 Palladium-Catalyzed Approaches
Palladium-catalyzed asymmetric allylic alkylation of glycine derivatives is a versatile method for producing enantiomerically enriched α-allylic amino acids. nih.govacs.org This can be achieved through a dual catalytic system involving a chiral phase-transfer catalyst and a palladium complex, even without the use of chiral phosphine (B1218219) ligands. acs.orgnih.govacs.org The selection of an achiral palladium ligand, such as P(OPh)3, is crucial for achieving high enantioselectivity. acs.orgnih.govacs.org
In one approach, the palladium-catalyzed reaction of a glycine imino ester with an allylic acetate in the presence of a chiral quaternary ammonium salt and a solid base like potassium hydroxide (B78521) can produce the allylated product. acs.org The enantioselectivity of this reaction can be influenced by the structure of the phase-transfer catalyst. acs.org
Another powerful strategy is the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with glycine Schiff bases. sciengine.com This method, utilizing chiral palladium-phosphoramidite catalysis, proceeds under mild conditions and tolerates a wide range of 1,4-dienes. sciengine.com It delivers structurally diverse chiral β-branched α-amino acid surrogates in good yields with high levels of regio-, Z/E-, diastereo-, and enantioselectivities. sciengine.com
Furthermore, an efficient method for the asymmetric trifluoromethylated allylic alkylation of N-substituted glycine ethyl esters has been developed using a [Pd(C3H5)Cl]2/(R)-BINAP catalyst. researchgate.netresearchgate.net This reaction provides various trifluoromethyl-containing N-substituted glycine ethyl ester derivatives in good yields and with excellent enantioselectivities. researchgate.netresearchgate.net
A zinc-mediated, palladium-catalyzed cross-coupling reaction has also been used for the preparation of N-(Boc)-allylglycine methyl ester. orgsyn.orgorgsyn.org This process involves the reaction of an organozinc reagent, derived from a protected serine, with vinyl bromide in the presence of a palladium catalyst. orgsyn.orgorgsyn.org
| Catalytic System | Substrates | Product | Key Features |
| Pd/[P(OPh)3] / Chiral Quaternary Ammonium Salt | Glycine Imino Ester, Allylic Acetate | α-Allylic Amino Acids | High enantioselectivity without chiral phosphine ligands. acs.orgnih.govacs.org |
| Chiral Palladium-Phosphoramidite | 1,4-Dienes, Glycine Schiff Bases | β-Branched α-Amino Acid Surrogates | High regio-, Z/E-, diastereo-, and enantioselectivities. sciengine.com |
| [Pd(C3H5)Cl]2/(R)-BINAP | N-Substituted Glycine Ethyl Esters, α-(Trifluoromethyl)alkenyl Acetates | Trifluoromethyl-Containing Glycine Derivatives | Good yields and excellent enantioselectivities. researchgate.netresearchgate.net |
| Pd2(dba)3 / Tri(o-tolyl)phosphine | Organozinc Reagent, Vinyl Bromide | N-(Boc)-Allylglycine Methyl Ester | Zinc-mediated cross-coupling. orgsyn.orgorgsyn.org |
Palladium-Catalyzed Approaches
Reactions via C-H Activation of N-Allyl Imines with Glycinates
A novel and atom-economical approach involves the palladium-catalyzed C(sp³)–H activation of N-allyl imines. rsc.org In this process, a 2-aza-π-allyl palladium intermediate is generated from the N-allyl imine. rsc.org This intermediate then undergoes nucleophilic attack by glycinates, such as the benzophenone imine of a glycine ester, to yield vicinal diamino derivatives. rsc.orgresearchgate.net This reaction proceeds with high levels of diastereo- and enantio-control when a chiral bidentate ligand, such as (S,S)-Cy-DIOP, is employed. rsc.org The resulting products are formed as single regioisomers. rsc.org A significant advantage of this method is the ability to perform it as a one-pot operation starting from aldehydes, allyl amines, and glycinates under mild conditions. rsc.org
Decarboxylative Allylation with Vinylethylene Carbonates and Glycine Iminoesters
The synergistic palladium/copper-catalyzed enantioselective decarboxylative allylation of vinylethylene carbonates with glycine iminoesters provides an efficient route to trisubstituted allylic amino acid derivatives. sciengine.comx-mol.netresearchgate.net This method is characterized by high yields, exclusive regioselectivity, and excellent stereoselectivity. sciengine.comresearchgate.net The reaction demonstrates good tolerance for a wide range of vinylethylene carbonates substituted at the γ and β positions with both electron-donating and electron-withdrawing groups. sciengine.comresearchgate.net Furthermore, this protocol has been successfully applied to the gram-scale synthesis of chiral trisubstituted allylic amino acids while maintaining high enantioselectivity and geometric control. sciengine.comresearchgate.net The dual catalytic system, combining palladium and copper, has been shown to significantly enhance reactivity, overcoming challenges associated with single transition metal-catalyzed asymmetric allylation reactions. researchgate.net
Tandem Catalysis with Isothiourea forx-mol.netx-mol.net-Sigmatropic Rearrangement
A tandem relay catalytic process combining palladium and isothiourea has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.orgnih.gov This methodology begins with a palladium-catalyzed allylic amination of an allylic phosphate (B84403) with a glycine aryl ester to generate an allylic ammonium salt in situ. acs.orgnih.gov This is followed by an enantioselective x-mol.netx-mol.net-sigmatropic rearrangement catalyzed by the isothiourea benzotetramisole. acs.orgnih.govscispace.com The process yields syn-α-amino acid derivatives with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The use of a bench-stable succinimide-based palladium precatalyst, FurCat, is effective in promoting the initial allylic substitution. acs.orgnih.gov This method is particularly effective with 4-nitrophenylglycine esters and accommodates a variety of substituted cinnamic and styrenyl allylic ethyl phosphates. acs.orgnih.gov
| Catalyst System | Key Transformation | Product Type | Stereoselectivity | Ref. |
| Pd precatalyst (FurCat) / Isothiourea (benzotetramisole) | Allylic Amination / x-mol.netx-mol.net-Sigmatropic Rearrangement | syn-α-amino acid derivatives | High diastereo- and enantioselectivity | acs.orgnih.gov |
Synergistic Palladium/Copper Catalysis
A synergistic palladium and copper catalytic system has been effectively used for the stereodivergent synthesis of α,α-disubstituted α-amino acids. sciengine.comresearchgate.netorganic-chemistry.org In this dual catalytic approach, the palladium catalyst generates a π-allyl-Pd intermediate, while the copper catalyst acts as a Lewis acid to activate the nucleophile, which is typically a glycine iminoester. organic-chemistry.orgchinesechemsoc.org By selecting different enantiomers of the ligands for the two metal catalysts, it is possible to access all four stereoisomers of the product with high diastereoselectivity and enantioselectivity. organic-chemistry.org This method has been successfully applied to the allylation of aldimine esters with 1,3-dienes, demonstrating broad substrate scope and good functional group tolerance. organic-chemistry.org The combination of the two metal catalysts significantly improves reactivity, overcoming limitations seen in single-metal systems. researchgate.net
| Catalyst System | Reactants | Product | Key Features | Ref. |
| Palladium / Copper | Glycine iminoesters and Vinylethylene carbonates | Trisubstituted allylic amino acids | High yields, exclusive regioselectivity, excellent stereoselectivity | sciengine.comx-mol.netresearchgate.net |
| Palladium / Copper | Aldimine esters and 1,3-dienes | α,α-disubstituted α-amino acids | Stereodivergent, access to all four stereoisomers | organic-chemistry.org |
Allylic Alkylation of Chiral Glycine-Based Nickel Complexes
The asymmetric synthesis of multisubstituted allylic amino acid derivatives can be achieved through the palladium-catalyzed allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates. rsc.orgrsc.org This method yields products with high enantioselectivities and diastereoselectivities under mild reaction conditions. rsc.orgrsc.org The use of a chiral glycine-based nickel complex as a substrate allows for excellent control over the stereochemistry. rsc.org An added benefit of this approach is that the chiral ligand, such as (S)-BPB, can be recovered and reused for the synthesis of the chiral nickel complex. rsc.org This methodology has proven to be efficient for gram-scale synthesis, providing a practical route to chiral multisubstituted allylic amino acid derivatives. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Stereoselectivity | Ref. |
| Chiral glycine-based nickel complex | Vinylethylene carbonates | Palladium | Multisubstituted allylic amino acid derivatives | High enantio- and diastereoselectivity | rsc.orgrsc.org |
Hydrogen-Bond-Donor Catalysis for Enantioselective Synthesis
The enantioselective synthesis of α-allyl amino esters, including this compound derivatives, has been effectively achieved through hydrogen-bond-donor catalysis. nih.govnih.gov This approach utilizes a chiral squaramide as an anion-abstraction catalyst to facilitate the nucleophilic allylation of readily accessible α-chloro glycinates. nih.govnih.gov The process yields N-carbamoyl-protected amino esters with high levels of enantioselectivity, up to 97% enantiomeric excess (ee), and diastereoselectivity, often greater than a 10:1 ratio. nih.govnih.govacs.org
This method is versatile, accommodating a range of allylsilane and allylstannane nucleophiles to produce a variety of α-allyl amino esters. nih.gov Notably, it allows for the synthesis of crotylated products with adjacent stereocenters, a configuration that is challenging to obtain through traditional enolate alkylation methods. nih.govnih.govacs.org
Kinetic studies of these reactions reveal a first-order dependence on both the α-chloro glycinate and the nucleophile. nih.govnih.govacs.org This is consistent with a rate-limiting step involving the formation of the carbon-carbon bond. nih.govnih.gov Computational analyses support a concerted SN2 mechanism, as opposed to an energetically unfavorable SN1 pathway involving an iminium intermediate. nih.govnih.govacs.org The use of chiral dual-hydrogen-bond-donors, such as arylpyrrolidinosquaramides, has proven effective in controlling the stereochemical outcome of the reaction. nih.gov
Table 1: Enantioselective Allylation of α-Chloro Glycinate
| Catalyst | Nucleophile | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Chiral Squaramide | Allyltrimethylsilane | α-Allyl Amino Ester | Up to 97% | >10:1 |
| Chiral Squaramide | Allylstannane | α-Allyl Amino Ester | High | High |
Petasis Reaction for Allylglycine Derivative Synthesis
The Petasis borono-Mannich (PBM) reaction provides a powerful and flexible method for synthesizing a wide array of α-amino acid derivatives, including those of allylglycine. nih.govwikipedia.org This multicomponent reaction involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid. nih.govbeilstein-journals.org
A key advantage of the Petasis reaction is its ability to generate substituted amines from diverse starting materials. wikipedia.org For instance, using allylboronic acid in conjunction with a chiral auxiliary like (S)-α-methylbenzylamine allows for the synthesis of allylglycine derivatives with good yields and high diastereoselectivity. nih.gov These derivatives can be further modified through steps like esterification and N-allylation, followed by ring-closing metathesis, to create enantiomerically pure cyclic α-amino acid derivatives. nih.gov
The reaction is compatible with various components. The carbonyl component can be glyoxylic acid, pyruvic acid, or other α-ketoacids. nih.gov The amine component can range from primary and secondary alkyl amines to anilines, amino acids, and even hydrazines. nih.gov This versatility makes the Petasis reaction a valuable tool for creating libraries of compounds for drug discovery and other applications. nih.gov
While often proceeding without a catalyst, asymmetric versions of the Petasis reaction have been developed, some utilizing chiral amines in stoichiometric amounts or, more recently, palladium catalysis for enantioselective transformations. beilstein-journals.org
Enzymatic Synthesis of this compound and Peptides
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound and its incorporation into peptides. These biocatalytic approaches often proceed under mild conditions and can exhibit remarkable stereospecificity.
Several commercially available proteases have been investigated for their ability to catalyze the synthesis of peptides containing the unnatural amino acid allylglycine. nih.govresearchgate.net A crucial initial step in this process is screening these enzymes for their esterase activity towards allylglycine esters, such as the methyl ester of DL-allylglycine (DL-AgOMe). nih.govcapes.gov.br This screening helps identify suitable catalysts for subsequent dipeptide synthesis. nih.gov For example, proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, have demonstrated the ability to synthesize the protected dipeptide Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. nih.gov
Enzymes exhibit distinct specificities when incorporating allylglycine into peptide chains. While some proteases, like those from Aspergillus species, can use allylglycine as the acyl donor, they may not be able to utilize it as the acyl acceptor. nih.gov In contrast, other enzymes, such as chymotrypsin, can employ allylglycine ethyl ester (DL-AgOEt) as the acyl acceptor in the synthesis of dipeptides like Cbz-L-Phe-L-AgOEt. nih.gov
Table 2: Enzyme Specificity in Allylglycine Peptide Synthesis
| Enzyme | Acyl Donor | Acyl Acceptor | Synthesized Dipeptide |
|---|---|---|---|
| Proteases from Aspergillus oryzae and Aspergillus sojae | Cbz-DL-AgOMe | L-PheNH2 | Cbz-L-Ag-L-PheNH2 |
Biocatalysis is increasingly recognized as a cornerstone of green chemistry, offering environmentally benign routes for chemical synthesis. rsc.orgijfmr.com The use of enzymes, either as isolated catalysts or within whole-cell systems, provides significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. ijfmr.comacs.org
In the context of this compound and its derivatives, biocatalysis can be applied at various stages, from the synthesis of the amino acid itself to its incorporation into larger molecules. springernature.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these biocatalytic approaches. mdpi.com Lipases, for example, are versatile enzymes used in the synthesis of bio-based polyesters and polyamides, which can include amino acid monomers like allylglycine. wur.nl
Enzyme-Mediated Peptide Synthesis Incorporating Allylglycine
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are being actively integrated into the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly processes. ijfmr.com This involves the use of biocatalysts, such as enzymes and microorganisms, which can operate under mild conditions and often in aqueous environments, reducing the need for harsh solvents and reagents. rsc.orgijfmr.com
Visible-light-driven reactions represent another green approach, offering an alternative to energy-intensive methods for the functionalization of glycine derivatives. mdpi.com These photoredox-catalyzed reactions can enable direct C-H bond functionalization, a highly atom-economical process. mdpi.com
Furthermore, the development of one-pot enzymatic cascades, where multiple reaction steps are carried out in a single vessel by different enzymes, enhances the efficiency and reduces the waste generated during the synthesis. springernature.com The ultimate aim is to develop fully biocatalytic routes to bio-based polymers and other complex molecules, starting from renewable resources and minimizing environmental impact. acs.orgwur.nl
Solvent-Free and Aqueous Reaction Systems
The use of water as a solvent or the complete elimination of solvents are cornerstone principles of green chemistry. royalsocietypublishing.org These approaches reduce pollution, mitigate safety hazards associated with volatile organic compounds, and simplify product purification.
Aqueous Synthesis
Water is an ideal solvent for certain reactions due to its non-toxic, non-flammable, and inexpensive nature. royalsocietypublishing.org The synthesis of N-substituted glycine derivatives has been successfully demonstrated in aqueous media. One straightforward method involves the reaction of an amine with chloroacetic acid in water. For instance, various N-alkyl glycine derivatives have been synthesized by the dropwise addition of an alkyl amine to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring for 24 hours. nih.govacs.org This method avoids toxic solvents and provides a safe pathway to these derivatives. nih.govacs.org
A patented process for preparing allylglycine itself highlights the reaction between a large excess of allylamine and chloroacetic acid in an aqueous solution at temperatures below 20°C. google.com The use of a significant excess of allylamine is crucial for achieving good yields and preventing side reactions. google.com After the reaction, the excess allylamine can be recovered by distillation, leaving a relatively pure aqueous solution of allylglycine that can be used directly in subsequent reactions without extensive purification. google.com
Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters has also been effectively performed in a biphasic system using a 50% aqueous potassium hydroxide solution. acs.org The presence of water is essential for the phase-transfer catalyst (PTC) to function, enabling the generation of the nucleophilic glycine enolate at the interface between the organic and aqueous phases.
The synthesis of acyl glycine derivatives has also been achieved under green conditions. Sodium cocoyl glycinate, for example, was synthesized directly from coconut oil and sodium glycinate. scirp.org This process, which involves heating the reactants with a catalytic amount of sodium methoxide, is environmentally friendly as it avoids the toxic and irritating reagents like fatty acyl chlorides typically used in the Schotten-Baumann reaction. scirp.org
| Product/Derivative | Reactants | Solvent System | Key Conditions | Yield | Reference(s) |
| N-Alkyl Glycines | Alkyl Amine, Chloroacetic Acid | Water | Ice bath, 24h stirring | Not specified | nih.govacs.org |
| Allylglycine | Allylamine, Chloroacetic Acid | Aqueous | <20°C, excess allylamine | Good yields | google.com |
| α-Allylic Amino Acids | Glycine Imino Ester, Allyl Acetate | Toluene / 50% aq. KOH | 0°C, Pd catalyst, Phase-Transfer Catalyst | 82% | acs.org |
| Cocoyl Glycine | Coconut Oil, Sodium Glycinate | Solvent-Free (Melt) | ~160°C, cat. CH₃ONa | 87% | scirp.org |
Solvent-Free Synthesis
Solvent-free reactions, often conducted by heating a mixture of reactants, represent a highly efficient and environmentally friendly synthetic strategy. royalsocietypublishing.org The direct synthesis of sodium cocoyl glycinate from coconut oil and sodium glycinate is an example of a solvent-free process conducted at high temperatures. scirp.org Another relevant solvent-free approach is the isomerization of allylic alcohols using an immobilized rhodium catalyst-organic framework, which can achieve high turnover numbers with very low catalyst loadings. rsc.org While not directly synthesizing this compound, this demonstrates the potential of solvent-free catalytic systems for transformations involving allyl groups. Research has also explored the solvent-free synthesis of glycidol, a related compound, from 3-chloro-1,2-propanediol (B139630) and potassium carbonate, achieving an 80% yield of glycerol (B35011) carbonate with simultaneous production of glycidol. researchgate.net
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state with minimal or no solvent. researchgate.netacs.org This technique offers several advantages, including reduced reaction times, high yields, room temperature conditions, and access to products that are difficult to obtain through traditional solution-based methods. researchgate.netacs.org The process involves grinding reactants together in a jar with milling media (balls), where the collisions generate localized high pressures and temperatures that drive the chemical transformation. cnr.it
Mechanochemistry has proven effective for a wide range of organic and inorganic syntheses. acs.org Although specific examples detailing the mechanochemical synthesis of this compound are not prevalent, the principles have been applied to related molecules. For instance, the mechanochemical oligomerization of glycine is a known process. researchgate.net Furthermore, mechanochemistry has been used to synthesize sterically hindered organometallic complexes, such as a tris(allyl)aluminum complex, which could not be isolated from solution-based attempts. acs.org This highlights the unique potential of mechanochemistry to overcome challenges in synthetic chemistry. The solvent-free preparation of Grignard reagents via ball milling, which can then be used in one-pot reactions with various electrophiles, further illustrates the utility of this approach for generating reactive intermediates in a sustainable manner. acs.org Given its success in promoting peptide bond formation and synthesizing complex organometallic reagents, mechanochemistry represents a promising future direction for the green synthesis of this compound and its derivatives. researchgate.net
Sustainable Reagent Utilization
The selection of reagents is a critical aspect of green synthesis, aiming to replace hazardous, toxic, or non-renewable substances with safer and more sustainable alternatives.
One notable example is the oxidation of N-p-methoxyphenyl (PMP) this compound. This transformation was efficiently achieved using inexpensive, non-activated powdered manganese(IV) oxide in dichloromethane. jst.go.jp The reaction proceeded smoothly at room temperature, yielding the desired imine in high purity after a simple filtration, thereby avoiding more hazardous or complex oxidation systems. jst.go.jp
In the synthesis of acyl glycinate surfactants, a significant green improvement is the use of fatty acid glycerides (oils) directly as the acylation reagent instead of fatty acyl chlorides. scirp.org The traditional Schotten-Baumann reaction employs toxic and corrosive reagents like thionyl chloride (SOCl₂) to generate the acyl chloride, producing hazardous byproducts. scirp.org The direct use of coconut oil, a renewable feedstock, eliminates these harmful reagents, making the process inherently safer and more environmentally friendly. scirp.org
In the broader context of peptide synthesis, where this compound can be a component, there is a drive to replace coupling reagents based on benzotriazole, which can have explosive properties. acs.org More sustainable alternatives like ethyl cyano(hydroxyimino)acetate (OxymaPure) have been developed, which offer comparable or better efficiency and lower racemization risk without the associated hazards. acs.org
| Reagent Class | Conventional Reagent | Sustainable Alternative | Application/Reaction | Reference(s) |
| Oxidizing Agent | Various (e.g., activated MnO₂) | Non-activated Manganese(IV) Oxide | Oxidation of N-PMP this compound to the corresponding imine | jst.go.jp |
| Acylating Agent | Fatty Acyl Chlorides (from PCl₃ or SOCl₂) | Fatty Acid Glycerides (e.g., Coconut Oil) | Synthesis of acyl glycinates | scirp.org |
| Coupling Agent | Benzotriazole-based (e.g., HOBt, HBTU) | Oxyma-based (e.g., OxymaPure, COMU) | Peptide bond formation | acs.org |
Mechanistic Investigations of Allyl Glycinate Reactions
Reaction Pathway Elucidation
Understanding the specific pathways through which allyl glycinate (B8599266) and its derivatives react is essential for controlling reaction outcomes and optimizing synthetic strategies. This involves detailed kinetic and computational studies to differentiate between possible mechanisms.
The nucleophilic allylation of glycine (B1666218) derivatives, particularly α-chloro glycinates, to form α-allyl amino esters has been a subject of detailed mechanistic investigation. The primary question revolves around whether the reaction proceeds through a concerted S_N2 mechanism or a stepwise S_N1 pathway.
Kinetic studies have shown that the catalytic reaction exhibits a first-order dependence on the concentrations of both the α-chloro glycinate and the allylsilane nucleophile. nih.gov This second-order rate law is consistent with two possibilities: a concerted S_N2 mechanism or a rate-determining allylation of an iminium intermediate formed in an S_N1 pathway. nih.gov
Computational analyses, specifically Density Functional Theory (DFT) calculations, have been employed to distinguish between these pathways. For the uncatalyzed reaction, calculations predict that the S_N1 pathway, which involves the formation of an iminium intermediate, is significantly higher in energy than the concerted S_N2 pathway. nih.gov However, when a squaramide organocatalyst is introduced, the S_N1 mechanism is slightly favored. nih.gov In this catalyzed S_N1 pathway, the rate-determining step shifts from the departure of the chloride leaving group to the formation of the new carbon-carbon bond. nih.gov
Further studies have revealed that the preferred mechanism can be influenced by the nature of the leaving group and the nucleophile, suggesting that the S_N1 mechanism may be more prevalent than previously thought in these types of reactions. nih.gov Interestingly, computational studies have also shown that the enantioselectivity of the reaction can arise from different pathways; the R-enantiomer may be formed via an S_N1 pathway, while the S-enantiomer is produced through an S_N2 pathway. nih.gov
| Mechanistic Pathway | Key Characteristics | Supporting Evidence |
| S_N2 | Concerted, single transition state. | Lower energy pathway in uncatalyzed reactions (DFT calculations). nih.gov |
| S_N1 | Stepwise, involves an iminium intermediate. | Favored in squaramide-catalyzed reactions (DFT calculations). nih.gov Rate-determining C-C bond formation. nih.gov |
Iminium intermediates are central to several reactions involving allyl glycinate derivatives. In the context of nucleophilic allylation, the formation of an iminium ion is the hallmark of the S_N1 pathway. nih.gov Computational studies have indicated that while the uncatalyzed formation of an iminium intermediate from α-chloro glycinate is energetically unfavorable, its involvement becomes more plausible in catalyzed reactions. nih.govnih.gov
In other reaction types, such as the reaction of imines derived from this compound with isocyanates, the formation of a putative six-membered iminium intermediate has been proposed. chemrxiv.org This intermediate is thought to arise after thiol displacement and subsequent re-addition. chemrxiv.org Similarly, in photoredox-catalyzed cross-dehydrogenative coupling reactions, glycine derivatives can be oxidized to an imine intermediate, which then participates in asymmetric Mannich-type reactions. rsc.org
The generation and subsequent reaction of iminium intermediates are often the key stereochemistry-determining steps. For instance, in certain organocatalyzed allylations, the catalyst is believed to control the chiral environment through interactions with the iminium intermediate, thereby directing the nucleophilic attack to a specific enantioface. beilstein-journals.org
The direct functionalization of allylic C(sp³)–H bonds represents a highly atom-economical approach to forming new carbon-carbon bonds. researchgate.net In the context of this compound chemistry, palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates provides a powerful method for synthesizing vicinal diamino derivatives. semanticscholar.orgrsc.org
The proposed mechanism for this transformation begins with the coordination of a Pd(II) complex to the double bond of the N-allyl imine. semanticscholar.orgrsc.org This is followed by a Pd(II)-catalyzed allylic C–H activation, which generates a π-allyl palladium complex. semanticscholar.orgrsc.org This complex can exist in equilibrium between an all-carbon π-allyl form and a 2-aza-π-allyl form. semanticscholar.orgrsc.org The subsequent nucleophilic attack by a glycinate derivative on this intermediate leads to the final product with the reduction of Pd(II) to Pd(0). semanticscholar.orgrsc.org
Kinetic isotope effect studies in related platinum-catalyzed allylic C-H alkylations have shown a significant primary kinetic isotope effect, confirming that the cleavage of the allylic C-H bond is involved in the rate-determining step. chinesechemsoc.orgchinesechemsoc.org DFT calculations suggest that this C-H activation can proceed through a concerted proton and two-electron transfer process. chinesechemsoc.org
| Catalyst System | Proposed Intermediate | Key Mechanistic Step | Reference |
| Pd(II) / (S,S)-Cy-DIOP | 2-aza-π-allyl palladium complex | Allylic C-H activation | semanticscholar.orgrsc.org |
| Pt(0) / Phosphoramidite | π-allylplatinum intermediate | Concerted proton and two-electron transfer | chinesechemsoc.org |
chemrxiv.orgrsc.org-Sigmatropic rearrangements are a valuable class of reactions for carbon-carbon bond formation, particularly for synthesizing homoallylic amines from allylic ammonium (B1175870) ylides. rsc.org In the case of N-allyl α-amino esters, such as this compound derivatives, these rearrangements can be initiated by N-alkylation to form a quaternary ammonium salt, followed by deprotonation to generate an ammonium ylide. rsc.orgnih.gov This ylide then undergoes a concerted chemrxiv.orgrsc.org-rearrangement. rsc.org
It has been demonstrated that the N-alkylation and the chemrxiv.orgrsc.org-Stevens rearrangement can occur in a one-pot procedure, avoiding the need to isolate the intermediate quaternary ammonium salt. rsc.org The reaction conditions, such as the choice of solvent and base, can significantly influence the yield of the rearranged product. rsc.org For instance, using DMF as a solvent and DBU as a base has been shown to be effective. rsc.org
These rearrangements generally proceed through a five-membered, envelope-like transition state, and they are known to be highly stereospecific. rsc.org The geometry of the starting alkene often dictates the diastereoselectivity of the product, with (E)-alkenes typically yielding anti-products and (Z)-alkenes affording syn-products. rsc.org Asymmetric versions of this rearrangement have been developed, employing chiral auxiliaries or catalysts to achieve high levels of enantioselectivity. nih.govrsc.org
The aza-Wittig rearrangement, a nitrogen analogue of the well-known Wittig rearrangement, provides another pathway for transforming N-allyl glycine derivatives. umich.edu Specifically, the treatment of N-allyl-N-aryl glycine methyl ester derivatives with reagents like nBu₂BOTf and iPr₂NEt can induce an aza- chemrxiv.orgrsc.org-Wittig rearrangement to produce N-aryl allylglycine methyl ester derivatives. acs.orgnih.gov
While chemrxiv.orgrsc.org-aza-Wittig rearrangements are relatively common, the corresponding nih.govchemrxiv.org-rearrangements are less frequently observed and are often slower than their oxygen-containing counterparts. umich.edu In some cases, the aza- chemrxiv.orgrsc.org-Wittig rearrangement can be part of a cascade reaction sequence. For example, when conducted at elevated temperatures, the initial rearrangement product can undergo a subsequent hydroboration-oxidation reaction. acs.orgnih.gov The presence of an N-carbonyl group on the glycine derivative can lead to the formation of 1,4,2-oxazaborole derivatives instead. acs.orgnih.gov A Lewis acid is often required to facilitate the chemrxiv.orgrsc.org-sigmatropic rearrangement of N-alkyl N-allyl α-amino esters. rsc.org
Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. libretexts.org Imines derived from this compound have been investigated as components in these reactions. For example, their reaction with isocyanates has been studied with the aim of producing β-lactam analogues via [2+2] cycloaddition or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones via [4+2] cycloaddition. chemrxiv.orgresearchgate.net
Aza-Wittig Rearrangements
Kinetic Studies and Rate Law Determination
Kinetic analyses of reactions involving this compound derivatives have provided significant insights into their reaction mechanisms. In the chiral-squaramide-catalyzed enantioselective synthesis of α-allyl amino esters from α-chloro glycinates, the reaction was found to follow a second-order rate law. nih.govnih.govscispace.com This indicates a first-order dependence on the concentration of both the α-chloro glycinate and the allylsilane nucleophile. nih.govnih.govscispace.com This kinetic profile is consistent with two possible pathways: a concerted SN2 mechanism or a stepwise SN1 mechanism where the rate-determining step is the allylation of an iminium intermediate. nih.govnih.gov
In a different study involving the reaction of glycine with o-phthaldialdehyde and 2-mercaptoethanol, a consecutive pseudo-first-order reaction was observed. The rate constants for the formation and subsequent reaction of the initial product were determined, highlighting the complexity of reaction kinetics in multi-step processes involving glycine derivatives. ugm.ac.id
The table below summarizes the key findings from kinetic studies on this compound reactions.
| Reactants | Catalyst/Reagent | Rate Law | Proposed Mechanism |
| α-Chloro glycinate, Allylsilane | Chiral Squaramide | Second-order overall (First-order in each reactant) nih.govnih.govscispace.com | Concerted SN2 nih.govnih.gov |
| Glycinate substrate, Allyl reagent | Hydrogen-Bond-Donor | First-order in each reactant beilstein-journals.org | Concerted SN2 or SN1 (rate-determining nucleophilic addition) beilstein-journals.org |
| Glycine, o-Phthaldialdehyde, 2-Mercaptoethanol | - | Consecutive pseudo-first-order ugm.ac.id | Sequential reaction pathway ugm.ac.id |
Stereochemical Control and Enantioinduction Mechanisms
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral amino acids. The enantioselectivity is often governed by the catalyst and the specific reaction mechanism.
In the squaramide-catalyzed allylation of α-chloro glycinates, high levels of enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr) were achieved. nih.govnih.gov The proposed mechanism for enantioinduction involves the formation of a hydrogen-bonded complex between the chiral squaramide catalyst and the α-chloro glycinate. This interaction is thought to stabilize the transition state and direct the incoming nucleophile to one face of the molecule. nih.govresearchgate.net Computational studies support a concerted SN2 mechanism where the catalyst controls the facial selectivity of the nucleophilic attack. nih.gov
Palladium-catalyzed asymmetric allylic alkylation (AAA) of glycinate derivatives is another powerful method for creating stereocenters. rsc.org In these reactions, a chiral ligand on the palladium catalyst is responsible for the enantioinduction. The mechanism involves the formation of a π-allyl palladium complex. The chiral ligand creates a chiral environment around the metal center, which dictates the face of the nucleophile's attack on the π-allyl complex. rsc.orgprinceton.edu By choosing the appropriate chiral ligand, it is possible to control the stereochemistry of the newly formed C-C bond. rsc.org For instance, the use of a chiral bisguanidinium cation as part of an ion pair catalyst has shown excellent enantioselectivities in allylic alkylation reactions. researchgate.net
Iridium-catalyzed allylic alkylation of glycinate nucleophiles has also been shown to produce products with high enantioselectivity. acs.org In these systems, the stereochemical outcome can sometimes be inverted by simply changing the base used in the reaction, highlighting the subtle interplay of different factors in controlling stereoselectivity. acs.org The use of chiral auxiliaries on the glycinate nitrogen, such as a chiral oxazolidinone, has also been employed to achieve diastereoselective radical reactions. cmu.edu
The following table presents examples of stereochemical outcomes in different this compound reactions.
| Reaction Type | Catalyst/Auxiliary | Enantio/Diastereoselectivity | Proposed Enantioinduction Mechanism |
| Allylation of α-chloro glycinates | Chiral Squaramide | Up to 97% ee, >10:1 dr nih.govnih.gov | Hydrogen-bonding interaction creating a chiral environment nih.gov |
| Pd-catalyzed allylic alkylation | Chiral Phosphine (B1218219) Ligands | High diastereo- and enantio-control rsc.org | Chiral ligand on Pd controls nucleophilic attack on π-allyl complex rsc.org |
| Ir-catalyzed allylic alkylation | Chiral Phosphite Ligand | Good to excellent enantioselectivities acs.org | Chiral ligand on Ir controls the approach of the nucleophile acs.org |
| Radical allylation | Chiral Oxazolidinone Auxiliary | Significant diastereoselectivity (93:7) cmu.edu | Steric hindrance from the chiral auxiliary directs the incoming radical cmu.edu |
Influence of Catalysts and Reaction Conditions on Selectivity
The choice of catalyst and reaction conditions plays a paramount role in determining the selectivity of reactions involving this compound. This includes chemoselectivity, regioselectivity, and stereoselectivity.
In palladium-catalyzed reactions, the nature of the ligand and the reaction conditions can influence whether C-allylation or N-allylation occurs. researchgate.net The presence of molecular sieves was found to be beneficial for enantioselectivity in some palladium-catalyzed allylic alkylations by removing water from the system. researchgate.net Furthermore, in reactions involving both allylation and Heck coupling, the electronic nature of the substrates can determine the dominant reaction pathway. researchgate.net
The catalyst system can also dictate the regioselectivity of the allylation. For example, in iridium-catalyzed allylic alkylations, branched products are often favored. acs.org The combination of a chiral aldehyde and a palladium catalyst can precisely control not only enantioselectivity but also the regioselectivity between linear and branched products. researchgate.net
Reaction conditions such as temperature, solvent, and the nature of the base can have a significant impact. numberanalytics.com For instance, in the alkylation of glycinate enolates, the metal cation (e.g., lithium, sodium, potassium) and the presence of additives like HMPA or TMEDA can dramatically affect the stereoselectivity. cdnsciencepub.com In some cases, changing the base from potassium hydroxide (B78521) to lithium hexamethyldisilazide can invert the diastereomeric ratio of the product in iridium-catalyzed reactions. acs.org The temperature can also influence the product distribution, with lower temperatures sometimes favoring kinetic over thermodynamic products. ethz.ch
The table below illustrates the influence of catalysts and conditions on selectivity.
| Reaction | Catalyst/Condition | Observed Selectivity | Reason |
| Pd-catalyzed allylic alkylation | Chiral Quaternary Ammonium Salt, Molecular Sieves | Increased enantioselectivity researchgate.net | Scavenging of water from the reaction medium researchgate.net |
| Ir-catalyzed allylic alkylation | Base (KOH vs. LiHMDS) | Inversion of diastereomeric ratio acs.org | Different aggregation states or coordination of the enolate acs.orgcdnsciencepub.com |
| Alkylation of glycinate enolates | Metal Cation (Li+, Na+, K+), Additives (HMPA) | Varied stereoselectivity cdnsciencepub.com | Changes in the structure and aggregation of the enolate cdnsciencepub.com |
| Cycloaddition of imines from this compound | Reaction Temperature | Kinetic vs. Thermodynamic product control ethz.ch | Higher temperatures can favor the thermodynamically more stable product ethz.ch |
Derivatization and Functionalization Strategies
Post-Synthetic Modifications of the Allyl Moiety
The terminal double bond of the allyl group is amenable to a wide range of transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.
Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and allyl glycinate (B8599266) derivatives are excellent substrates for these reactions. Ring-closing metathesis (RCM) of peptides containing two allylglycine residues is a common strategy for creating conformationally constrained cyclic peptides. orgsyn.org For instance, a tethered bis-allylglycine substrate can undergo RCM to produce macrocyclic olefin products, which upon hydrogenation, yield differentially protected 2,7-diaminosuberic acid derivatives. orgsyn.org
Cross-metathesis (CM) links the allyl group with another alkene, providing a route to more complex molecules like proline-glycine dipeptide mimics. rsc.org Furthermore, N-allyl-N-methyl amino esters, which can be derived from glycine (B1666218) esters, undergo catalytic ring-closing metathesis to form stereodefined piperidines after a subsequent hydrogenation step. organic-chemistry.org These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.org
Cycloaddition Reactions
The alkene of the allyl group can participate in various cycloaddition reactions. Research has shown that imines derived from allyl glycinate can react with isocyanates. researchgate.netcore.ac.uk These reactions were investigated for their potential to undergo [2+2] or [4+2] cycloadditions to form 1,3-diazetidinones or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, respectively. researchgate.netcore.ac.uk However, for imines derived from this compound and certain substituted propionaldehydes, these specific cycloaddition products were not observed, indicating a high degree of substrate dependence on the reaction outcome. researchgate.netcore.ac.uk In other contexts, the double bond of allylglycine esters is known to be a viable substrate for various cycloaddition processes.
Another significant transformation is the [3+2] cycloaddition. N-alkylidene glycine ester anions, acting as azomethine ylides, can react with suitable dipolarophiles in a formal [3+2] cycloaddition to synthesize substituted prolines. wikipedia.org
Cross-Coupling Reactions (Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental in modern synthesis for creating C-C bonds. The allyl group of this compound derivatives can be functionalized using these methods.
The Heck reaction couples the unsaturated allyl group with an aryl or vinyl halide. fu-berlin.de This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov While specific examples detailing the Heck reaction on this compound itself are part of broader synthetic sequences, the reaction is widely applied to substrates possessing an allylic moiety to forge complex structures, including macrocycles used in drug discovery. researchgate.net For example, cascade reactions involving an initial allylation followed by a Heck coupling have been reported for amino acid esters. libretexts.org
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, pairing an organoboron compound with a halide or triflate. nih.govyonedalabs.com Allylic substrates, such as allylic ethers or acetates, can serve as the electrophilic partner in these reactions. rsc.org The coupling of functionalized allylic fragments with arylboronic acids allows for the direct introduction of aryl groups to the allyl moiety. rsc.org The mechanism involves oxidative addition of the palladium(0) catalyst to the allylic substrate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. nih.govnih.gov
Oxidative Cleavage for Amino Acid Derivatization
The terminal double bond of the allyl group can be oxidatively cleaved to generate a carboxylic acid or aldehyde, providing a pathway to other valuable amino acid derivatives. researchgate.netacs.org A common method involves a two-step process: dihydroxylation of the alkene to a vicinal diol, followed by oxidative scission with an oxidizing agent like sodium periodate. nih.gov This strategy has been successfully employed in the synthesis of various nonproteinogenic amino acids. For instance, allylic amines, readily prepared from allylglycine precursors, can be oxidatively cleaved to furnish other α-amino acids. researchgate.netacs.org This approach has been used to access arginase inhibitors, where an allylated intermediate undergoes oxidative cleavage of the allyl group followed by reductive amination. orgsyn.org
Hydroboration Reactions
Hydroboration-oxidation provides a method to convert the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. This reaction involves the addition of a borane (B79455) reagent (like BH₃ or its derivatives) across the double bond, followed by oxidation, typically with hydrogen peroxide and a base.
In the context of this compound derivatives, this reaction has been observed in fascinating cascade sequences. N-allyl-N-aryl glycine methyl esters, when treated with dibutylboron triflate and a base at elevated temperatures, can undergo an initial aza- researchgate.net-Wittig rearrangement which is then followed by a hydroboration-oxidation of the newly positioned allyl group to yield substituted amino alcohols. core.ac.uk This tandem process highlights the utility of hydroboration in complex, multi-step transformations starting from a simple this compound framework.
Formation of Imino Esters for Asymmetric Transformations
The nitrogen and α-carbon of the glycinate core are pivotal for another class of powerful transformations. This compound can be converted into its corresponding α-imino ester, typically by condensation with an aldehyde or ketone, or through oxidation. orgsyn.org These imino esters are highly valuable intermediates for the asymmetric synthesis of α,α-disubstituted amino acids.
A prominent application is the palladium-catalyzed asymmetric allylic alkylation (AAA) of the imino ester. In these reactions, the enolate of the imino ester acts as a soft nucleophile that attacks a π-allyl-palladium complex. The use of chiral phase-transfer catalysts or chiral ligands on the palladium center allows for high levels of enantioselectivity. rsc.org For example, the imino ester of tert-butyl glycinate can be allylated with high enantiomeric excess using a palladium catalyst in conjunction with a chiral cinchonidinium salt as a phase-transfer catalyst. rsc.org The allyl ester of glycinate can also be used directly in such transformations. orgsyn.org These methods provide access to a wide array of enantiomerically enriched α-allylic amino acids.
Conjugation to Polymers and Biocompatible Scaffolds
This compound serves as a critical building block for the functionalization of polymers, leading to the creation of advanced biocompatible scaffolds for tissue engineering. The reactive allyl group is particularly amenable to crosslinking reactions, enabling the formation of stable, three-dimensional networks.
A significant application involves the modification of polyphosphazenes. researchgate.net By incorporating this compound as a side group, photo-polymerizable poly(organo)phosphazenes are synthesized. researchgate.net These polymers, specifically poly[bis(glycine-allyl-ester)phosphazene], can be combined with other molecules like a trifunctional thiol and a divinyl ester. researchgate.netjku.at Through a process known as thiol-ene photo-polymerization, the allyl groups on the glycinate moieties react with thiol groups, creating a crosslinked, porous matrix. researchgate.netjku.at This method allows for the fabrication of scaffolds with interconnected porous structures, which are essential for applications in tissue regeneration, including nerve regeneration. jku.at
The resulting scaffolds are notable for their biocompatibility and tunable degradation rates. researchgate.net The degradation of these polyphosphazene-based materials yields non-cytotoxic products with a neutral pH, which is a significant advantage over other polymers that may produce acidic byproducts. researchgate.net Research has demonstrated that these scaffolds support cell adhesion and proliferation, making them promising materials for cell delivery and for inducing tissue formation, such as osteogenic differentiation. researchgate.net The highly cross-linked nature of these allyl-glycine-based structures is particularly advantageous for producing thin-walled structures via photochemical methods. jku.at
The table below summarizes research findings on the conjugation of this compound to polymers for creating biocompatible scaffolds.
| Polymer System | Crosslinking Chemistry | Application | Key Research Findings |
| Poly(organo)phosphazene | Thiol-ene photo-polymerization | Tissue Regeneration Scaffolds | Creates porous, degradable scaffolds with non-cytotoxic degradation products. researchgate.net |
| Poly[bis(glycine-allyl-ester)phosphazene] | Thiol-ene reactions (photochemically or thermally initiated) | Nerve Regeneration Implants | Allows fabrication of highly cross-linked structures; new vinyl-based systems are being explored to improve reaction kinetics over allyl derivatives. jku.at |
| N-Allyl glycine Polypeptoid | Thiol-ene photochemistry | Stimuli-responsive materials | N-Allyl glycine can be polymerized directly and subsequently modified, demonstrating its versatility as a functional monomer. rsc.org |
Derivatization for Analytical and Metabolomics Applications
In the fields of analytical chemistry and metabolomics, derivatization is a key strategy to improve the detection and quantification of molecules that may be present in low concentrations or exhibit poor analytical characteristics. While direct derivatization of this compound is not extensively documented, methods applied to its core components—the glycine and carboxyl groups—are highly relevant. These techniques enhance analytical sensitivity and expand detection coverage in complex biological samples. acs.orgnih.gov
Metabolomics studies often utilize liquid chromatography-mass spectrometry (LC-MS) for the comprehensive analysis of small molecules. shimadzu.comjst.go.jp Glycine conjugates, such as N-acyl glycines, are an important class of metabolites, and their accurate measurement is crucial for diagnosing certain metabolic diseases. acs.orgnih.gov To improve their detection by LC-MS, the carboxyl group, which is present in this compound, can be targeted. A common derivatization reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts quickly with carboxyl-containing metabolites in an aqueous solution. acs.orgnih.gov This derivatization enhances the ionization efficiency and chromatographic retention of the analytes, leading to a more sensitive and reliable quantification. nih.gov
Other derivatization strategies for amino acids and their derivatives include acylation (e.g., methylation, acetylation) and tagging with specific chemical moieties. nih.gov For instance, a "glycinylation" technique has been developed to label unmodified lysine (B10760008) residues in proteins with a single glycine tag, using Boc-glycine anhydride. nih.gov This approach allows for the relative quantification of protein modifications by mass spectrometry. nih.gov Such strategies, which target the fundamental functional groups of glycine, are applicable to this compound for enhancing its detection in various analytical platforms. These methods are crucial for overcoming challenges related to the wide polarity range of glycine conjugates and for achieving accurate quantification. nih.gov
The table below details common derivatization strategies applicable to glycine-containing compounds for analytical purposes.
| Derivatization Reagent/Method | Target Functional Group | Analytical Technique | Purpose of Derivatization |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | Liquid Chromatography-Mass Spectrometry (LC-MS) | Improves sensitivity and quantification for N-acyl glycines and other carboxyl-containing metabolites. acs.orgnih.gov |
| Boc-glycine anhydride | Amino (e.g., on proteins) | Mass Spectrometry (MS) | Adds a mono-glycine tag for the relative quantification of protein post-translational modifications. nih.gov |
| Acylation (Methylation, Acetylation) | Amino, Carboxyl | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS | Increases volatility for GC analysis or improves chromatographic behavior and sensitivity in LC analysis. nih.govlcms.cz |
| Pd-catalyzed C-H activation | Allylic C-H bond | Synthesis / Asymmetric Catalysis | A synthetic method to create complex vicinal diamino derivatives from glycinates and N-allyl imines. rsc.org |
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Unnatural Amino Acids and Derivatives
Unnatural amino acids (UAAs) are crucial components in drug discovery and protein engineering, offering modified properties compared to their natural counterparts. qyaobio.com Allyl glycinate (B8599266) serves as an excellent starting material for the synthesis of various UAAs. orgsyn.orgorgsyn.org The allyl group can be chemically modified to introduce diverse side chains, expanding the repertoire of available amino acid structures.
One common strategy involves the palladium-catalyzed allylic alkylation of chelated glycine (B1666218) ester enolates. researchgate.net This method allows for the stereoselective formation of new carbon-carbon bonds, leading to a variety of γ,δ-unsaturated amino acid derivatives. researchgate.net The stereochemical outcome of these reactions can be controlled, providing access to specific enantiomers and diastereomers of the target UAAs. researchgate.net
Furthermore, enzymatic methods have been explored for the synthesis of peptides containing the unnatural amino acid allylglycine. nih.gov For instance, proteases have been used to catalyze the formation of dipeptides where allylglycine acts as the acyl donor. nih.gov Additionally, enantioselective synthesis of α-allyl amino esters can be achieved through the allylation of α-chloro glycine esters, catalyzed by a chiral squaramide hydrogen-bond donor. qyaobio.comnih.govnih.gov This approach has been successful in producing a range of α-allyl amino esters with high enantioselectivity. nih.gov
The versatility of allyl glycinate extends to its use in creating α,α-dialkyl glycines, a class of non-canonical amino acids known to induce specific conformations in peptides. nih.gov These modifications are valuable in the design of peptidomimetics with enhanced stability and biological activity. nih.gov
Peptide and Peptidomimetic Chemistry
The incorporation of this compound and its derivatives into peptides allows for the creation of structurally diverse and functionally enhanced molecules. These modified peptides, or peptidomimetics, often exhibit improved pharmacokinetic properties compared to their natural counterparts. nih.gov
Unsaturated amino acids derived from this compound are valuable starting materials for synthesizing constrained peptides and peptide mimics. orgsyn.orgorgsyn.org The conformational restriction imposed by these residues can lead to peptides with higher binding affinities and specificities for their biological targets. nih.gov Introducing constraints can be achieved through various cyclization strategies that utilize the reactive allyl group.
Allylglycine esters are key building blocks for creating macrocyclic dipeptides, which can mimic β-turns in proteins. orgsyn.orgorgsyn.org The allyl group facilitates ring-closing metathesis (RCM), a powerful reaction for forming cyclic structures. nih.gov This strategy is employed to generate "stapled" peptides, where a hydrocarbon linker cross-links two amino acid side chains, stabilizing the peptide's helical structure. qyaobio.com For example, unnatural alkenyl amino acids necessary for peptide stapling can be generated through the asymmetric alkylation of fluorine-modified Ni(II) Schiff base complexes. qyaobio.com
This compound derivatives are instrumental in the synthesis of glycopeptides, which are peptides containing covalently linked carbohydrate moieties. The olefinic side chain of allylglycine can undergo olefin cross-metathesis with a C-glycoside that has an anomeric allyl modification to form the desired glycoconjugate. nih.gov This method provides a powerful tool for creating complex glycopeptides with potential therapeutic applications. researchgate.net For instance, a C-linked glycopeptide homologue was synthesized in a 65% yield through the cross-metathesis of a perbenzylated β-C-allyl mannopyranoside and an allyl glycine derivative. researchgate.net
Macrocyclic Dipeptides and Peptide Staples
Building Blocks for Complex Bioactive Molecules
The unique reactivity of this compound makes it a valuable precursor for the total synthesis of complex natural products and other bioactive molecules. chemimpex.com
This compound and its derivatives have been utilized as key intermediates in the synthesis of various natural products. ontosight.ai For example, they have been employed in the construction of macrocyclic inhibitors of the HCV NS3 protease and antibacterial cyclic peptides. orgsyn.org The ability to introduce the allyl group and then elaborate it into more complex functionalities is a significant advantage in the multi-step synthesis of these intricate molecules. Efforts toward the total synthesis of complex depsipeptides like callipeltin A and C have involved the development of stereoselective approaches to the required amino acid and hydroxy acid building blocks, some of which can be derived from this compound. core.ac.uk
Drug Discovery and Pharmaceutical Development
This compound serves as a valuable building block in the synthesis of complex molecules for drug discovery and pharmaceutical development. Its utility is particularly evident in the creation of unnatural α-amino acid derivatives, which are crucial components in the design of novel therapeutic agents. jst.go.jp The reactivity of the allyl group allows for a variety of chemical transformations, making it a versatile precursor in organic synthesis. nih.gov
One significant application of this compound is in the stereoselective synthesis of γ,δ-unsaturated amino acids. researchgate.net For instance, the oxidation of N-protected this compound can yield a highly homogeneous imine derivative. This imine is a useful substrate in asymmetric Mannich reactions, a powerful tool for constructing carbon-carbon bonds with high stereocontrol. jst.go.jp The resulting products, which are unnatural α-amino acid derivatives, are of great interest in medicinal chemistry due to their potential biological activities. jst.go.jp
Research has demonstrated the successful synthesis of various α-allyl amino esters through methods like chiral-squaramide-catalyzed enantioselective allylation of α-chloro glycinates. nih.govrsc.org This method has been used to produce a range of α-allyl amino esters with high enantioselectivity (up to 97% ee). nih.govrsc.org The ability to introduce the allyl group with such precision is critical for developing drug candidates with specific three-dimensional structures, which in turn dictates their interaction with biological targets.
Table 1: Examples of this compound Derivatives in Unnatural Amino Acid Synthesis
| Precursor | Reaction Type | Product | Significance in Drug Discovery | Reference(s) |
|---|---|---|---|---|
| N-carbamoyl-α-chloro glycinate | Chiral-squaramide-catalyzed allylation | N-carbamoyl-protected α-allyl amino esters | Access to enantiomerically pure building blocks for peptide-based drugs and macrocycles. | nih.gov |
| N-protected this compound | Oxidation followed by asymmetric Mannich reaction | Unnatural α-amino acid derivatives | Creation of structurally diverse amino acids for screening and development of new pharmaceuticals. | jst.go.jp |
| Chelated glycine ester enolates | Palladium-catalyzed allylic alkylation | γ,δ-unsaturated amino acid derivatives | Provides a route to cyclic amino acid derivatives like pipecolinic acid, which are present in many natural products with therapeutic properties. | researchgate.net |
Development of Polymeric Materials
The unique chemical structure of this compound, featuring a polymerizable allyl group and a biocompatible amino acid moiety, makes it a highly valuable compound in materials science for the development of advanced polymeric materials.
Monomer in Polymer Synthesis
This compound and its derivatives are utilized as monomers in the synthesis of various polymers, most notably polypeptoids. Polypeptoids are a class of polymers that are structural mimics of polypeptides and have gained significant attention for biomedical applications due to their biocompatibility and tunable properties. mdpi.com
A key monomer derived from this compound is N-allyl glycine N-carboxyanhydride (NCA). rsc.org The ring-opening polymerization (ROP) of this NCA monomer allows for the synthesis of well-defined poly(N-allyl glycine). rsc.org This polymerization can be carried out under various conditions to produce polypeptoids with controlled molecular weights, ranging from 1.5 to 10.5 kg mol⁻¹, and narrow polydispersity indices (PDI) between 1.1 and 1.4. rsc.org The resulting poly(N-allyl glycine) exhibits stimuli-responsive behavior in water, which is a desirable property for smart materials. rsc.org
Furthermore, surface-initiated ROP of N-allyl N-carboxyanhydride has been employed to grow polymer nanorods from a surface, demonstrating the versatility of this monomer in creating structured polymer architectures for applications such as biosensors and smart coatings. acs.orgnih.gov
Table 2: Polymerization of this compound Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Key Properties of Polymer | Reference(s) |
|---|---|---|---|---|
| N-allyl glycine N-carboxyanhydride (NCA) | Ring-Opening Polymerization (ROP) | Poly(N-allyl glycine) | Well-defined molecular weight (1.5–10.5 kg mol⁻¹), low PDI (1.1–1.4), stimuli-responsive in water. | rsc.org |
| N-allyl glycine N-carboxyanhydride (NCA) | Surface-Initiated ROP | Poly(N-allyl glycine) nanorods | Controlled growth of polymer nanostructures on surfaces. | acs.orgnih.gov |
| N-C3 glycine NCAs (including allyl) | Ring-Opening Polymerization (ROP) | Poly(N-C3 glycine)s | Thermoresponsive, with cloud point temperatures dependent on the side chain. Poly(N-allyl glycine) has a cloud point of 27–54 °C. | acs.org |
Modifying Agent for Polymer Properties
The allyl group in polymers derived from this compound provides a reactive handle for post-polymerization modification. This allows for the tuning of polymer properties to suit specific applications. The double bond of the allyl group can readily undergo various chemical reactions, such as thiol-ene "click" chemistry, which is a highly efficient and versatile method for functionalization. rsc.orgmdpi.com
For example, poly(N-allyl glycine) can be readily modified via thiol-ene photochemistry under benign experimental conditions. rsc.org This enables the introduction of a wide range of functional groups to the polymer backbone, thereby altering its physical and chemical properties. mdpi.com This approach has been used to create thermoresponsive ABC triblock copolypeptoid hydrogels. mdpi.comosti.govnih.gov These hydrogels, composed of poly(N-allyl glycine)-b-poly(N-methyl glycine)-b-poly(N-decyl glycine), exhibit sol-to-gel transitions with increasing temperature, and their mechanical stiffness and gelation temperature can be precisely controlled by varying the block copolymer composition. osti.govnih.gov
In another application, this compound has been proposed for incorporation into a collagen peptide sequence. The aim is to enhance the thermomechanical properties of collagen-reinforced tung oil-based polymer composites. The presence of the allyl group would provide sites for cross-linking, thereby strengthening the material.
Polyphosphazenes for Tissue Engineering Scaffolds
This compound has proven to be a critical component in the development of biodegradable polyphosphazenes for tissue engineering applications. Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms, and their properties can be tailored by attaching different side groups to the phosphorus atoms. jku.at
Specifically, poly[bis(glycine-allyl-ester)phosphazene] has been synthesized and investigated as a base material for creating scaffolds for tissue regeneration, with a particular focus on nerve regeneration. jku.at These scaffolds are fabricated using photochemically or thermally initiated thiol-ene reactions to crosslink the polymer chains, resulting in a porous and interconnected structure that is conducive to cell growth. jku.at
A key advantage of using this compound-based polyphosphazenes is that their degradation products are non-toxic and have a neutral pH, which is beneficial for biocompatibility. The degradation rate of these polymers can be controlled by adjusting the composition of the side groups. nih.gov For instance, polymers with a higher content of glycine allyl ester moieties tend to degrade faster. nih.gov
Preliminary cell studies have demonstrated the non-cytotoxic nature of these polymers and their degradation products. Furthermore, they have been shown to support the adhesion and proliferation of adipose-derived stem cells, highlighting their potential for use in regenerative medicine. jku.at Research has also explored the use of these materials for bone tissue engineering, with studies showing that polyphosphazenes containing amino acid esters can support bone growth. uwo.caresearchgate.net
Table 3: this compound in Polyphosphazene-Based Tissue Engineering
| Polymer System | Fabrication Method | Target Application | Key Research Findings | Reference(s) |
|---|---|---|---|---|
| Poly[bis(glycine-allyl-ester)phosphazene] | Photochemical/thermal thiol-ene crosslinking | Nerve regeneration scaffolds | Creates highly cross-linked, porous structures. The allyl group allows for efficient crosslinking. | jku.at |
| Polyphosphazene with glycine allylester moieties, a trifunctional thiol, and a divinylester | Thiol-ene photo-polymerization | Porous matrices for tissue regeneration | Degradation rate correlates with polyphosphazene content. Non-cytotoxic nature confirmed with adipose-derived stem cells. | jku.at |
| Polyphosphazenes with amino acid ester side groups | Various, including electrospinning | Bone and vascular tissue engineering | Degradation products are non-acidic. Mechanical properties can be tuned to mimic natural extracellular matrix. | uwo.ca |
Computational Chemistry Approaches
Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are pivotal in mapping out the reaction pathways for the synthesis and transformation of allyl glycinate (B8599266) derivatives. These calculations allow for a detailed examination of the electronic structure and energy of molecules throughout a chemical reaction.
The heart of understanding a reaction mechanism lies in identifying and characterizing its transition state(s), the highest energy point along the reaction coordinate. acs.org Quantum chemical calculations are employed to locate these fleeting structures, providing crucial information about the bonds being formed and broken. For instance, in the context of reactions involving glycinate derivatives, computational analysis can distinguish between different mechanistic possibilities, such as a concerted S(_N)2 mechanism or a stepwise S(_N)1 pathway. nih.gov A computational study on the allylation of α-chloro glycinates predicted a concerted S(_N)2 mechanism, as the alternative pathway involving an iminium intermediate was found to be energetically inaccessible. nih.gov The analysis of transition states is fundamental to understanding stereochemical outcomes, as the relative energies of diastereomeric transition states dictate the enantioselectivity of a reaction. acs.org Modern density functional theories are particularly effective at capturing the non-covalent interactions within these transition states, which are often crucial for chiral induction. acs.org
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. chemrxiv.org This profile provides a quantitative measure of the reaction's feasibility and kinetics. Kinetic studies on the allylation of α-chloro glycinate revealed a first-order dependence on both the glycinate substrate and the allyl nucleophile, which is consistent with rate-limiting C-C bond formation as predicted by the energetic profile of a concerted S(_N)2 mechanism. nih.govbeilstein-journals.org Computational analysis of the uncatalyzed reaction between an α-chloro glycinate and an allyl nucleophile showed a high energy barrier for a stepwise S(_N)1 pathway involving an iminium intermediate, while a lower energy concerted S(_N)2 mechanism was identified, reinforcing the experimental kinetic observations. nih.gov These energetic maps are essential for optimizing reaction conditions and designing more efficient catalysts.
Computational studies have been instrumental in explaining the high levels of stereoselectivity and regioselectivity observed in many reactions of allylic compounds. core.ac.uk In palladium-catalyzed allylic alkylations, for example, the regioselectivity of the nucleophilic attack is influenced by electronic effects within the π-allyl-palladium intermediate. core.ac.uk
Experimental and computational investigations into the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes have shown that both Z/E- and regioselectivities are highly dependent on the nature of the nucleophile. acs.org The geometry and coordination pattern of the nucleophile were found to govern the selective outcome. acs.org Similarly, in the allylation of α-chloro glycinates with crotylstannanes, the reaction proceeds through open transition states to predominantly afford the syn diastereomer. nih.gov The ability of computational models to dissect the subtle steric and electronic interactions in the transition state allows for a rationalization of why one stereoisomer or regioisomer is formed over another. acs.orgresearchgate.net
Table 1: Computational Insights into Reaction Selectivity
| Reaction Type | Key Finding | Computational Insight | Reference |
|---|---|---|---|
| Allylation of α-chloro glycinate | Predominant formation of syn diastereomer with crotylstannanes | Reaction proceeds via open transition states. | nih.gov |
| Pd-catalyzed allylic C-H alkylation | Z/E- and regioselectivity depend on the nucleophile | The geometry and coordination pattern of the nucleophile in the transition state control the outcome. | acs.org |
| Pd-catalyzed allylic alkylation | High regioselectivity | Nucleophilic attack is directed by electronic effects (the "trans-to-P" effect) in the π-allyl intermediate. | core.ac.uk |
Energetic Profile Determination
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as the most widely used computational method for studying systems like allyl glycinate due to its favorable balance of accuracy and computational cost. mdpi.com It is applied to a wide range of problems, from validating molecular structures to predicting spectroscopic data. researchgate.netresearchgate.netnih.gov
DFT calculations are frequently used to optimize the geometry of molecules, providing a theoretical three-dimensional structure. researchgate.net These computed structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the proposed molecular structure. For example, in a study of 2-(4-Allyl-5-Mercapto-4H-1,2,4-Triazol-3-yl)Acetic acid, the molecular geometry was optimized using the DFT/B3LYP method and the 6-311G(d,p) basis set, and the results were compared with experimental X-ray diffraction data to confirm the structure. researchgate.net DFT calculations have also been used to rationalize the preferential formation of specific isomers in reactions, such as the 1,4-adduct in the reaction of a chiral Ni(II) complex with C(_60), by analyzing the Highest Occupied Molecular Orbital (HOMO) of the anionic intermediate. mdpi.com
A powerful application of DFT is the prediction of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govnih.gov By calculating properties like vibrational frequencies or chemical shifts, DFT can aid in the interpretation of experimental spectra and the structural characterization of newly synthesized compounds. frontiersin.org
Calculated vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, as DFT methods tend to overestimate the fundamental modes. nih.gov For instance, in the characterization of amodiaquine, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute the IR and NMR spectra, which showed good agreement with experimental results. nih.gov Similarly, the vibrational frequencies for 2-(4-Allyl-5-Mercapto-4H-1,2,4-Triazol-3-yl)Acetic acid were calculated and used to assign the molecular motions associated with the observed experimental IR bands. researchgate.net
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm) for a Triazole Derivative
| Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) | Reference |
|---|---|---|---|
| O-H Stretch | 3440 | 3583 | researchgate.net |
| C-H Stretch (asymmetric) | 3110 | 3122 | researchgate.net |
| C=O Stretch | 1712 | 1777 | researchgate.net |
| C=N Stretch | 1630 | 1639 | researchgate.net |
| C-S Stretch | 722 | 721 | researchgate.net |
Note: Data is for 2-(4-Allyl-5-Mercapto-4H-1,2,4-Triazol-3-yl)Acetic acid, a related compound used as an example for the application of this computational technique.
Validation of Structural Candidates
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available research, the methodologies applied to its parent amino acid, glycine (B1666218), illustrate the typical research trends and potential applications for this compound. mdpi.comacs.orgrsc.orgnih.gov MD simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes.
For a molecule like this compound, MD simulations could be employed to study its behavior in various environments. Researchers frequently use MD to investigate the aggregation of amino acids in aqueous solutions, a phenomenon that has been observed for glycine. acs.orgrsc.org Such studies can reveal how molecules cluster, the stability of these clusters, and the role of solvent molecules. rsc.org The simulations often utilize force fields like AMBER (Assisted Model Building with Energy Refinement) or ReaxFF (a reactive force field) to calculate the forces between atoms and predict their trajectories. mdpi.comrsc.orgresearchgate.net
Another significant application is the study of crystallization and polymorphism. mdpi.com MD simulations can be used to explore how molecules arrange themselves into a crystal lattice and to induce and analyze transformations between different solid-state polymorphs, which can be influenced by external factors like electric fields. mdpi.com For this compound, this could help in understanding its solid-state properties and controlling its crystallization process. Simulations of the crystal-solution interface are also common, providing a molecular-level understanding of crystal growth or dissolution by calculating properties like diffusion coefficients and analyzing hydrogen bond networks at the interface. nih.gov
| Study Focus | Simulation Method/Software | Force Field | Key Insights | Reference |
|---|---|---|---|---|
| Crystal Polymorphism | GROMACS | Generalized Amber Force Field (GAFF) | Demonstrated that electric fields can induce solid-state transformations to new, stable polymorphs. | mdpi.com |
| Aggregation in Aqueous Solution | Not Specified | AMBER | Investigated the formation and dynamic nature of glycine clusters in solution. | rsc.org |
| Clustering in Aqueous Solution | Not Specified | OPLS all-atom force field with TIP3P water | Studied conditions for giant cluster formation, suggesting impurities or reaction products may play a role. | acs.org |
| Adsorption on a Metal Surface | LAMMPS | ReaxFF | Modeled the adsorption process of glycine on a Cu(110) surface, identifying stable binding modes. | researchgate.net |
| Crystal-Solution Interface | Not Specified | Not Specified | Simulated the dissolution of an α-glycine crystal face in water, calculating diffusion coefficients at the interface. | nih.gov |
In Silico Screening and Design of Catalysts
In silico methods are crucial for the rational design and screening of catalysts used in the synthesis of α-allyl amino esters, such as derivatives of this compound. These computational approaches accelerate the discovery of efficient and selective catalysts by predicting their performance before undertaking laboratory synthesis.
A primary tool in this area is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. This allows researchers to elucidate complex reaction mechanisms. For instance, in the synthesis of α-allyl amino esters via the allylation of α-chloro glycinates, computational analysis was used to distinguish between two possible pathways: a stepwise SN1 mechanism involving an iminium intermediate and a concerted SN2 mechanism. nih.govacs.orgnih.gov DFT calculations predicted that the SN1 pathway was energetically unfavorable, with the iminium-chloride ion pair being approximately 31.6 kcal/mol higher in energy than the ground state. nih.gov In contrast, the concerted SN2 transition state was found to have a much lower activation barrier, making it the more plausible reaction pathway. nih.gov
The process of in silico screening involves several steps. It typically begins with the creation of a virtual library of candidate catalysts. nih.gov DFT calculations are then performed on these candidates to predict their geometric and electronic properties, which are correlated with their potential reactivity and stability. nih.gov Molecular docking studies can then simulate the interaction between the catalyst and the substrates (e.g., a glycinate derivative). nih.govresearchgate.net These simulations help in understanding the binding modes and can predict the stereochemical outcome of the reaction by analyzing the transition state energies for the formation of different stereoisomers. acs.org This approach was instrumental in understanding how a chiral pyridoxal (B1214274) catalyst could direct the α-C allylation of N-unprotected amino esters by revealing key hydrogen-bonding interactions in the proposed transition state. acs.org
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Uncatalyzed allylation of an α-chloro glycinate. | The concerted SN2 mechanism is energetically favored by over 18.9 kcal/mol compared to the stepwise SN1 pathway. | nih.gov |
| DFT and Molecular Docking | Screening of aryl allyl mercaptan analogs as potential HDAC inhibitors. | Identified candidates with favorable binding energies and drug-like properties through a workflow applicable to catalyst screening. | nih.gov |
| Transition State Analysis (DFT) | Pyridoxal-catalyzed α-C allylic alkylation of N-unprotected amino acid esters. | Elucidated the role of hydrogen-bonding interactions in the catalyst-substrate complex for achieving high enantioselectivity. | acs.org |
| Computational Studies | Palladium-catalyzed allylic alkylation. | Supported the "trans-to-P" effect, where the higher electrophilicity of the allyl terminus trans to a phosphorus ligand directs regioselectivity. | core.ac.uk |
Biological and Biomedical Research Applications
Neurobiological Activity Investigations
Research into the neurobiological effects of glycine (B1666218) derivatives containing an allyl group has provided insights into the regulation of key neurotransmitter systems. A significant focus of this research has been on the compound allylglycine, a derivative of glycine, which is a known inhibitor of glutamate (B1630785) decarboxylase. medchemexpress.comwikipedia.org
In the central nervous system (CNS), the balance between excitatory and inhibitory signals is crucial for normal function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. nih.govacnp.org Its synthesis is a critical regulatory point. GABA is produced from the excitatory neurotransmitter glutamate, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). nih.gov
Allylglycine has been identified as an inhibitor of GAD. wikipedia.orgmedchemexpress.comscbt.com By inhibiting this enzyme, it disrupts the normal production of GABA. Research indicates that the potent effects observed in vivo are due to the metabolic conversion of allylglycine into 2-keto-4-pentanoic acid, which is a more powerful inhibitor of GAD. caymanchem.com While L-allylglycine itself shows weak inhibition of GAD in in vitro preparations, its biotransformation in the body leads to significant enzymatic inhibition. caymanchem.comnih.gov
The inhibition of glutamate decarboxylase directly blocks the biosynthetic pathway of GABA. wikipedia.org This leads to a measurable reduction in the concentration of this key inhibitory neurotransmitter in various brain regions. Studies in animal models have demonstrated that administration of L-allylglycine results in decreased GABA levels in the hippocampus, cortex, cerebellum, striatum, pons, and medulla. caymanchem.com
One study involving the injection of L-allylglycine into the posterior hypothalamus of rats found a direct correlation between the decrease in local GABA levels and an increase in heart rate, highlighting the physiological consequences of this neurochemical imbalance. nih.gov The disruption of GABAergic neurotransmission is a significant outcome of GAD inhibition by this compound.
| Finding | Model/System | Affected Brain Regions | Reference |
|---|---|---|---|
| Decreased GABA concentration | Mice | Cerebellum, pons, medulla, striatum, cortex, hippocampus | caymanchem.com |
| Decreased local GABA levels correlated with increased heart rate | Rats | Posterior Hypothalamus | nih.gov |
| Depletion of GABA levels | Mice | Brain (general) | nih.gov |
Due to its ability to reduce GABA levels and thereby disrupt the brain's primary inhibitory system, allylglycine is known to have a convulsant effect and is used in research to model epileptic seizures. wikipedia.orgmedchemexpress.com This effect is presumed to be a direct consequence of its GAD-inhibiting activity. wikipedia.org In rat models, administration of L-allylglycine has been shown to induce behaviors such as running fits and convulsions. medchemexpress.com
Furthermore, chronic administration has been linked to changes in behavior. Studies in rats have shown that long-term inhibition of GABA synthesis with L-allylglycine can lead to increased locomotor activity and impaired attention, demonstrating the broader neurological impact of interfering with this neurotransmitter pathway. caymanchem.com These properties make it a valuable tool in neuroscience research for studying the roles of GABA in various neurological functions and disorders. chemimpex.com
Impact on GABA Biosynthesis and Neurotransmitter Levels
Potential Bioactive Properties and Pharmacological Relevance
Beyond its effects on GABAergic systems, allyl glycinate (B8599266) has been explored for other potential bioactive properties, including antioxidant and anti-inflammatory effects. ontosight.ai These properties are of pharmacological interest for their potential application in conditions where oxidative stress and inflammation are contributing factors.
Allyl glycinate has been investigated for its potential antioxidant properties. ontosight.ai The presence of the allyl group is a feature found in many natural and synthetic compounds known for their ability to scavenge free radicals and reduce oxidative stress. acs.org For instance, S-allyl-L-cysteine (SAC), a sulfur-containing compound found in aged garlic, is noted for its potent antioxidant effects, which protect against damage from free radicals. researchgate.net The mechanism of such compounds often involves modulating glutathione (B108866) levels and enhancing the activity of antioxidant enzymes. While specific research on this compound is ongoing, its structural components suggest a potential role in mitigating oxidative damage. ontosight.ai
The potential anti-inflammatory effects of this compound are also an area of research interest. ontosight.ai The glycine component of the molecule is known to have anti-inflammatory and immunomodulatory properties. mdpi.com Glycine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. mdpi.com Additionally, other molecules containing an allyl group, such as alliin (B105686) from garlic, have demonstrated anti-inflammatory activity by reducing the expression of pro-inflammatory genes. nih.gov The combination of the glycine and allyl moieties in this compound provides a basis for investigating its potential as an anti-inflammatory agent. acs.orgmdpi.com
Neuroprotective Effects
This compound and related glycine derivatives have been investigated for their potential neuroprotective properties. Research suggests that the unique structure of this compound, which combines an allyl group with the amino acid glycine, may contribute to beneficial effects in the context of neurological disorders. ontosight.ai The glycine component is a major neurotransmitter with dual roles in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and an excitatory co-agonist at NMDA receptors. nih.gov
Studies have explored the neuroprotective potential of modulating glycine levels and activity. For instance, blockers of the glycine transporter 1 (GlyT1) have demonstrated neuroprotective properties in research on neurodegenerative conditions such as Parkinson's and Huntington's disease by counteracting excitotoxicity. nih.gov While not a direct study of this compound, this highlights the therapeutic potential of targeting glycine pathways. Furthermore, other glycine derivatives like dimethyloxalylglycine (DMOG) have been shown to provide significant neuroprotection following traumatic brain injury by activating the hypoxia-inducible factor-1α (HIF-1α) pathway. ebi.ac.uk The presence of glycine has also been noted as a potential metabolic biomarker in the brain tissue of patients with Alzheimer's disease. nih.gov The exploration of this compound specifically has been noted for its potential in developing new pharmaceuticals for neurological conditions where oxidative stress is a key factor. ontosight.ai
Enzyme Activity and Protein Interaction Studies
The allyl group in this compound is a reactive moiety that can influence enzyme activity and protein interactions. The metabolism of allylglycine has been studied in detail in microorganisms. In Pseudomonas putida harboring a TOL plasmid, the bacterium can utilize D-allylglycine as a carbon and nitrogen source. This metabolic process involves the induction of several key enzymes. nih.gov
Cell extracts from P. putida grown on allylglycine showed elevated levels of enzymes involved in its degradation. The catabolic pathway includes the dehydrogenation of D-allylglycine to 2-keto-4-pentenoic acid, which is then further metabolized to pyruvate (B1213749) and acetaldehyde. nih.gov This process involves enzymes encoded by the TOL plasmid. nih.gov
Pseudomonas putida| Enzyme | Function in Pathway | Observation |
|---|---|---|
| D-allylglycine dehydrogenase | Catalyzes the initial dehydrogenation of D-allylglycine. | Activity localized to membrane fractions. nih.gov |
| 2-keto-4-pentenoic acid hydratase | Hydrates the keto-enoic acid intermediate. | High levels found in cell extracts. nih.gov |
| 2-keto-4-hydroxyvalerate aldolase | Involved in the cleavage of the intermediate. | High levels found in cell extracts. nih.gov |
| Catechol-2,3-oxygenase | Part of the TOL degradative pathway. | Levels were found to be elevated. nih.gov |
| 2-hydroxymuconic semialdehyde hydrolase | Part of the TOL degradative pathway. | Levels were found to be elevated. nih.gov |
| 2-hydroxymuconic semialdehyde dehydrogenase | Part of the TOL degradative pathway. | Levels were found to be elevated. nih.gov |
Beyond microbial metabolism, the reactivity of related allyl compounds, such as allyl isothiocyanate (AITC), with amino acids and proteins has been noted. AITC can covalently bind to amino acids like glycine and react with thiol groups in proteins, potentially leading to protein inactivation. researchgate.netacs.org This suggests that the allyl group can be a site for interaction with biological macromolecules.
Cancer Research and Allyl Motif in Anticancer Agents
The allyl group is a structural motif present in numerous natural and synthetic compounds that exhibit anticancer properties. acs.orgnih.govnih.gov While research on this compound itself is limited in this area, the broader family of allyl derivatives has been extensively studied, providing a strong rationale for investigating its potential. These compounds exert their effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. acs.orgnih.gov
Natural allyl compounds from sources like garlic have demonstrated significant anticancer activity. acs.orgnih.gov For example, allicin (B1665233) and S-allylmercaptocysteine (SAMC) have shown efficacy against a range of cancer cell lines. nih.gov Synthetic allyl derivatives have also been developed as potent anticancer agents. acs.orgnih.gov A notable example is the isothiocyanate derivative, Allyl isothiocyanate (AITC), found in mustard and wasabi, which has been shown to suppress the proliferation of oral squamous cell carcinoma by downregulating KDM8 and CCNA1 expression, leading to cell cycle arrest. mdpi.com The combination of AITC with other agents, like sulforaphane, has been reported to be more effective in cancer prevention than either compound alone, enhancing cell cycle arrest and apoptosis. frontiersin.org
The small size of the allyl fragment is advantageous in drug design, as its incorporation into molecules does not significantly alter properties like solubility or molecular weight, which are important for drug absorption and distribution. acs.orgnih.gov
| Compound | Cancer Type Studied | Observed Effect |
|---|---|---|
| Allicin | Gastric, Breast, Leukemia, Colon, Renal Cancer. nih.gov | Inhibits cancer cell growth, induces G2/M phase cell cycle arrest, induces mitochondria-mediated apoptosis. nih.gov |
| S-allylmercaptocysteine (SAMC) | Prostate, Colon Cancer. nih.gov | Down-regulates Bcl-2 protein, activates MAPK pathway, induces histone acetylation, inhibits microtubule polymerization. nih.gov |
| Allyl isothiocyanate (AITC) | Oral Squamous Cell Carcinoma. mdpi.com | Inhibits cell proliferation, migration, and invasion; downregulates KDM8 and CCNA1 expression. mdpi.com |
| Diallyl trisulfide (DATS) | Esophageal Squamous Cell Carcinoma, Prostate Cancer. acs.orgnih.gov | Induces G2/M phase cell cycle arrest via p53/p21 pathway, induces apoptosis through caspase-3 activation. acs.orgnih.gov |
Role in Metabolic Pathways and Disease Biomarkers
Glycine, a constituent of this compound, is a central molecule in numerous metabolic pathways essential for health. researchgate.netresearchgate.net It serves as a crucial precursor for the synthesis of proteins, nucleic acids (purines), and glutathione, a key antioxidant. researchgate.netd-nb.info The metabolic pathways involving glycine are deeply interconnected with cellular energy status, one-carbon metabolism, and detoxification processes. researchgate.netd-nb.info
Specific metabolic pathways involving glycine include:
Glycine, serine and threonine metabolism: Glycine can be synthesized from serine and is involved in the one-carbon pool by folate pathway. d-nb.infogenome.jp
Glutathione synthesis: Glycine is one of the three amino acids that make up glutathione, which is vital for protecting cells from oxidative stress. researchgate.net
Purine (B94841) synthesis: The glycine molecule provides part of the core structure of the purine ring, essential for DNA and RNA synthesis. d-nb.info
Heme synthesis: Glycine is a precursor for the synthesis of heme, a component of hemoglobin and cytochromes. researchgate.net
Alterations in glycine metabolism have been linked to several diseases. Lower levels of glycine have been consistently found in individuals with metabolic disorders like obesity and type 2 diabetes. researchgate.net In cancer, the demand for glycine is high to support rapid cell proliferation and the synthesis of nucleotides and proteins. d-nb.info Consequently, glycine has emerged as a potential disease biomarker. For instance, elevated glycine levels, as measured by non-invasive magnetic resonance spectroscopy (MRS), are strongly associated with more aggressive, rapidly proliferating gliomas and are predictive of shorter patient survival. nih.gov Glycine has also been identified as a potential biomarker in the cerebrospinal fluid and brain tissue for Alzheimer's disease. nih.gov
The metabolism of the D-isomer of allylglycine has been shown to proceed via the corresponding keto-enoic acid, 2-keto-4-pentenoic acid, in Pseudomonas. nih.gov This demonstrates a specific catabolic route for this unnatural amino acid, feeding into central metabolism at the level of pyruvate and acetaldehyde. nih.gov
Biocompatibility and Biodegradability Considerations in Materials Science
This compound and its derivatives are valuable monomers for the synthesis of advanced biomaterials, particularly for applications in tissue engineering and drug delivery. ontosight.ai The presence of both the amino acid glycine and the reactive allyl group allows for the creation of polymers with desirable properties like biocompatibility and biodegradability. jku.atresearchgate.net
A significant area of research involves the use of this compound in the synthesis of polyphosphazenes. These are polymers with a backbone of alternating phosphorus and nitrogen atoms, and their properties can be finely tuned by attaching different side groups. nih.gov Poly[bis(glycine-allyl-ester)phosphazene] is a specific example that has been used to create scaffolds for tissue regeneration. jku.atresearchgate.net The allyl groups on the polymer backbone can be cross-linked using techniques like photo-polymerization, allowing for the fabrication of porous 3D matrices. researchgate.net
Crucially, these materials have demonstrated excellent biocompatibility. Preliminary studies have shown that the glycine-based polyphosphazene polymers and their degradation products are non-cytotoxic, and they support the adhesion and proliferation of stem cells. researchgate.net A major advantage of poly(amino acid ester)phosphazenes is that they undergo hydrolytic degradation into non-toxic, pH-neutral products, which include the constituent amino acid (glycine), the corresponding alcohol (allyl alcohol), phosphates, and ammonia. researchgate.netnih.gov This avoids the localized acidic environment that can be created by the degradation of other common biodegradable polymers like polyesters. researchgate.net
| Polymer System | Key Features | Potential Application |
|---|---|---|
| Poly[bis(glycine-allyl-ester)phosphazene] | Photo-polymerizable, forms porous matrices, non-cytotoxic degradation products. researchgate.net | Scaffolds for tissue regeneration. jku.atresearchgate.net |
| Thermosensitive Poly(organophosphazene) Gels | Incorporate glycylglycine (B550881) allyl ester; exhibit sol-gel transition at body temperature. researchgate.net | Injectable drug delivery systems and tissue engineering. researchgate.net |
| N-allyl glycine-based Polypeptoids | Structural mimics of polypeptides; considered biocompatible. lsu.edu | Drug delivery, sensing, and tissue culture. lsu.edu |
The degradation rate of these materials can also be controlled by adjusting the polymer composition, such as the ratio of hydrophobic and hydrophilic side groups, making them highly versatile for various biomedical applications. nih.gov
Environmental Fate and Degradation Studies
Environmental Transport and Distribution Mechanisms
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties. For some volatile compounds, atmospheric emissions can lead to long-range air transport. miljodirektoratet.no More water-soluble compounds with a lower potential for sorption to particles tend to have a higher potential for transport in water. mst.dk
For new chemical substances, the EPA's risk assessment considers the potential for environmental transport. epa.gov Without specific data on the vapor pressure, water solubility, and partitioning coefficients (like Koc) for allyl glycinate (B8599266), a definitive assessment of its environmental transport and distribution cannot be made.
Adsorption and Desorption in Soil and Water
The mobility of an organic compound in soil is largely governed by its adsorption to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, while a high value suggests strong adsorption and low mobility. This coefficient can be estimated from the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity.
For allyl glycinate, the estimated XLogP3-AA, a computational model for log Kow, is -0.2. This negative value indicates that the compound is hydrophilic, or preferentially partitions into water rather than fatty tissues or organic carbon. Based on this, the Koc is predicted to be low, suggesting that this compound is not strongly adsorbed to soil and sediment. Consequently, it is expected to be highly mobile in soil environments, with a potential for leaching into groundwater. The desorption process would likely be significant, meaning the compound could be easily released from soil particles back into the soil water.
Estimated Partitioning and Mobility of this compound
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Kow (XLogP3-AA) | -0.2 | Hydrophilic |
| Soil Adsorption Coefficient (Koc) | Low (Predicted) | High mobility in soil |
| Potential for Leaching | High | Weakly bound to soil particles |
Volatilization and Henry's Law Constant
Volatilization from water to the atmosphere is determined by a chemical's Henry's Law Constant (HLC), which relates its partial pressure in the air to its concentration in water. urfu.ru The HLC can be calculated from a substance's vapor pressure and water solubility. sigmaaldrich.com
While specific experimental values for this compound are not available, estimation models provide insights. The EPI Suite™ HYDROWIN™ model, which estimates hydrolysis rates, suggests that ester hydrolysis is a significant process. regulations.govepa.govepisuite.dev The compound's high water solubility, predicted from its hydrophilic nature, and a likely low vapor pressure would result in a low Henry's Law Constant. This indicates that this compound is not expected to be highly volatile from water or moist soil surfaces. Its tendency to remain in the aqueous phase is greater than its tendency to partition into the atmosphere.
Estimated Volatility Properties of this compound
| Parameter | Predicted Property | Implication |
|---|---|---|
| Water Solubility | High | Low Henry's Law Constant (HLC), Low volatility from water |
| Vapor Pressure | Low |
Distribution Modeling in Environmental Compartments
Fugacity-based environmental distribution models, like those within EPI Suite™, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, and biota) at a steady state. chemsafetypro.comepisuite.dev Based on its estimated physicochemical properties, this compound is expected to predominantly reside in the water or soil compartments.
The key parameters influencing this distribution are:
Therefore, if released into the environment, this compound would primarily be found dissolved in surface water or as a mobile component in soil water. Its presence in air and sediment would be minimal.
Phototransformation Processes
Phototransformation, or the degradation of a chemical by light, can be a significant environmental fate process. For this compound, the most important phototransformation process is likely to be its reaction with hydroxyl (OH) radicals in the atmosphere. The presence of a carbon-carbon double bond in the allyl group makes it susceptible to rapid oxidation by these radicals. nih.gov
Estimation programs like AOPWIN™ (Atmospheric Oxidation Program for Windows) predict the rate of this reaction. regulations.govepa.govepisuite.dev For the related compound, allyl alcohol, the atmospheric half-life due to reaction with OH radicals is estimated to be very short, in the range of 4 to 9 hours. nih.gov Given the similar reactive allyl moiety, this compound is also expected to have a short atmospheric half-life, suggesting it would be rapidly degraded in the air and would not persist or be transported long distances in the atmosphere.
Hydrolytic Stability
This compound is an ester and is therefore susceptible to hydrolysis, a chemical reaction with water that would break the ester bond. This degradation pathway would yield allyl alcohol and the amino acid glycine (B1666218). The rate of hydrolysis is highly dependent on pH; it is catalyzed by both acid and base, with the base-catalyzed reaction typically being much faster.
The HYDROWIN™ model estimates aqueous hydrolysis rates for various chemical classes, including esters. regulations.govepa.govepisuite.dev For esters, this model predicts that hydrolysis can be a significant fate process. It is expected that under environmentally relevant pH conditions (typically 5-9), this compound would slowly hydrolyze. The half-life for this process could range from days to months, depending on the specific pH and temperature. This chemical instability, particularly of the ester linkage, suggests that this compound would not persist for long periods in aqueous environments. The resulting degradation products, allyl alcohol and glycine, are both considered to be readily biodegradable. nih.gov
Table of Mentioned Compounds
Future Research Directions
Development of Novel Asymmetric Catalytic Systems
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For allyl glycinate (B8599266) and its derivatives, future research will heavily focus on creating more efficient and highly selective asymmetric catalytic systems. While methods like phase-transfer catalysis (PTC) and the use of chiral auxiliaries have been established, there is a continuous drive towards catalysts that offer higher enantioselectivity (ee), broader substrate scope, and milder reaction conditions. nih.govorgsyn.org
Key areas for development include:
Advanced Ligand Design for Transition-Metal Catalysis: Palladium-catalyzed allylic alkylation is a powerful tool for C-C bond formation. researchgate.net Future work will involve the design of novel chiral ligands that can more effectively control the stereochemical outcome of reactions involving allyl glycinate enolates or their imine derivatives. researchgate.netresearchgate.net This includes developing ligands that can overcome challenges in regioselectivity, especially in the formation of branched products. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based systems. Research into novel hydrogen-bond donor catalysts, such as chiral squaramides, has already shown promise in the enantioselective allylation of α-chloro glycinates, achieving up to 97% ee. nih.gov Expanding the library of organocatalysts for different transformations of this compound is a promising frontier.
Tandem and Relay Catalysis: Combining multiple catalytic cycles in a single pot presents a highly efficient synthetic strategy. A recently developed tandem palladium and isothiourea relay catalysis enables the synthesis of functionalized α-amino acid derivatives from glycine (B1666218) esters through an allylic amination and a subsequent enantioselective nih.govcymitquimica.com-sigmatropic rearrangement. acs.org Further exploration of such tandem systems could unlock new synthetic pathways. acs.org
Table 1: Asymmetric Catalytic Systems for this compound Derivatives
| Catalytic System | Reaction Type | Key Features | Reported Selectivity |
| Chiral Squaramide | Nucleophilic Allylation | Organocatalytic, Anion-abstraction | Up to 97% ee, >10:1 dr nih.gov |
| Palladium / Chiral Ligands | Allylic Alkylation | Transition-metal catalysis | High diastereo- and enantiocontrol researchgate.netresearchgate.net |
| Phase-Transfer Catalysts | Alkylation of Glycine Imino Esters | Dual catalyst system (e.g., Pd and PTC) | High enantioselectivities orgsyn.orgresearchgate.net |
| Palladium / Isothiourea | Tandem Allylic Amination / nih.govcymitquimica.com-Rearrangement | Relay catalysis for complex products | High stereoselectivity acs.org |
| Titanium-Chelated Enolates | Palladium-Catalyzed Allylic Alkylation | Access to both diastereomers | High stereoselectivity core.ac.uk |
Exploration of New Reaction Pathways and Transformations
The reactivity of the allyl group and the functionality of the glycine backbone make this compound a substrate ripe for the discovery of new chemical transformations. Future research will aim to move beyond established methods to uncover novel reaction pathways that can generate unprecedented molecular architectures.
Promising areas of exploration include:
Cycloaddition Reactions: The allyl group can participate in various cycloaddition reactions. Recent studies have investigated the [4+2] cycloaddition pathway of imines derived from this compound with isocyanates. chemrxiv.orgresearchgate.net A systematic exploration of Diels-Alder, [3+2], and other cycloadditions under different catalytic conditions could yield a diverse range of heterocyclic compounds.
Sigmatropic Rearrangements: The Ireland-Claisen rearrangement of allylic glycinates is a powerful method for synthesizing β-alkoxy α-amino esters, as demonstrated in the synthesis of the natural antibiotic furanomycin (B1674273). mdpi.com Investigating other sigmatropic rearrangements, such as the nih.govcymitquimica.com-sigmatropic rearrangement catalyzed by isothioureas, can provide stereocontrolled access to complex amino acid derivatives. acs.org
C-H Activation: Direct functionalization of C-H bonds is a major goal in modern synthesis due to its atom economy. Developing methods for the regioselective and stereoselective C-H alkylation of the allyl group in this compound or related N-allyl imines would represent a significant advance, providing a direct route to valuable vicinal diamino derivatives. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, advanced computational modeling can accelerate the discovery of new catalysts and reactions.
Future directions in this area involve:
Mechanism Elucidation: Density Functional Theory (DFT) calculations have already been employed to rationalize experimental outcomes, for instance, by predicting that a concerted SN2 mechanism is more favorable than a stepwise pathway in certain allylation reactions and explaining the preference for [4+2] over [2+2] cycloaddition products. nih.govchemrxiv.org Future studies will use these methods to model transition states for a wider range of proposed transformations, providing insights into the origins of regio- and stereoselectivity. researchgate.net
Catalyst Screening: The ability to computationally screen libraries of potential catalysts before committing to laboratory synthesis can save significant time and resources. acs.org By modeling the interaction between a substrate like this compound and various chiral ligands or organocatalysts, researchers can predict which systems are most likely to provide high enantioselectivity.
Exploring New Methods: The use of more advanced and computationally efficient methods, such as the Density Functional Tight Binding (DFTB) method, could allow for the simulation of larger, more complex systems and dynamic processes, offering a more realistic picture of the reaction environment. acs.org
Investigation of Undiscovered Biological Activities and Therapeutic Applications
This compound and its derivatives are valuable building blocks for biologically active molecules. orgsyn.org While some applications are known, a vast potential remains untapped. A systematic investigation into new biological activities is a critical future direction.
Key research areas include:
Anticancer Agents: The allyl group is a structural motif found in many natural and synthetic compounds with demonstrated anticancer activity. acs.org Given that N-allyl derivatives have shown potent antitumoral properties, a focused effort to synthesize and screen libraries of this compound-based compounds against various cancer cell lines is warranted. acs.org
Antibacterial and Antiviral Compounds: Allylglycine esters are key intermediates in the synthesis of potent molecules like anti-bacterial cyclic peptides and HCV NS3 protease inhibitors. orgsyn.orgorgsyn.org The synthesis of the antibiotic furanomycin from an allylic glycinate highlights this potential. mdpi.com Future work should focus on creating novel analogues and exploring their activity against a broad spectrum of pathogens, including drug-resistant strains.
Neuroprotective and Regenerative Medicine: Preliminary reports suggest that this compound may possess antioxidant and neuroprotective properties. ontosight.ai A particularly novel avenue is its use in materials science for biomedical applications. For example, poly[bis(glycine-allyl-ester)phosphazene] has been used as a foundational material for developing scaffolds for tissue engineering, specifically for nerve regeneration. jku.at This intersection of organic synthesis and material science could lead to new therapeutic devices and strategies.
Table 2: Potential Therapeutic and Biological Applications of this compound Derivatives
| Application Area | Rationale / Example | Future Research Focus |
| Oncology | The allyl group is a known pharmacophore in anticancer agents. acs.org | Synthesis and screening of novel this compound derivatives for antitumoral activity. acs.org |
| Infectious Diseases | Used as a building block for antibacterial cyclic peptides and in the synthesis of the antibiotic furanomycin. orgsyn.orgmdpi.com | Development of new analogues to combat drug-resistant bacteria and viruses. |
| Neurology | Potential antioxidant and neuroprotective effects have been suggested. ontosight.ai | In-depth investigation of mechanisms of neuroprotection; validation in disease models. |
| Tissue Engineering | Poly[bis(glycine-allyl-ester)phosphazene] serves as a base for nerve regeneration scaffolds. jku.at | Design of new biodegradable polymers for various tissue engineering applications. |
Sustainable Synthesis and Environmental Impact Mitigation Strategies
Green chemistry principles are becoming increasingly important in guiding synthetic research. Future work on this compound will need to incorporate strategies for sustainable synthesis and minimize environmental impact.
This will involve a multi-pronged approach:
Use of Renewable Feedstocks: Exploring synthetic routes that start from readily available, renewable chiral pool materials, such as amino acids or carbohydrates, aligns with the principles of sustainable synthesis. researchgate.net
Greener Catalysts and Solvents: Shifting from stoichiometric reagents to catalytic amounts of less toxic and more recyclable catalysts, such as organocatalysts, is a key goal. nih.gov Furthermore, minimizing the use of hazardous solvents and exploring reactions in greener media will be crucial.
Process Optimization: Research aimed at improving reaction kinetics, such as replacing sluggish allyl ester reactions with more reactive vinyl derivatives, can lead to lower energy consumption and a reduction in byproducts from incomplete conversions, thereby enhancing both the safety and environmental profile of the synthesis. jku.at
Q & A
Q. What are the established synthetic routes for allyl glycinate, and what analytical methods are critical for confirming its structural integrity and purity?
this compound synthesis typically involves coupling glycine derivatives with allyl esters. For example, allyl diethoxy sulfonyl (4-nitrophenyl carbonate) glycinate can be synthesized via sequential reactions: (1) activation of glycine allyl ester with diethoxy sulfonyl groups, (2) carbonate formation using 4-nitrophenyl chloroformate, and (3) purification via column chromatography . Key analytical methods include:
- NMR spectroscopy for verifying ester/amide bond formation.
- HPLC to assess purity (>98% recommended for reproducibility) .
- Mass spectrometry for molecular weight confirmation. Experimental protocols should align with journal standards, ensuring reproducibility by detailing solvent systems, reaction times, and temperature controls .
Q. How does pH influence the stability of this compound in aqueous solutions, and what experimental parameters must be controlled?
Glycinate complexes are highly pH-sensitive. For instance, voltammetric studies on neptunium-glycinate systems show instability at pH < 2.7 and glycinate concentrations >0.30 M due to ligand dissociation . For this compound:
- Use buffered solutions (e.g., phosphate or acetate buffers) to maintain pH 3.8–5.0, where glycinate ligands remain stable.
- Monitor via cyclic voltammetry to detect redox shifts indicative of decomposition.
- UV-Vis spectroscopy can track absorbance changes at 260–280 nm, correlating with allyl group reactivity .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of this compound, particularly its reactive allyl moiety?
The allyl group’s π-orbital system can be analyzed using Gaussian-type basis sets (e.g., 6-31G), which provide accurate predictions of bond lengths and charge distribution. Key steps:
- Optimize geometry using density functional theory (DFT) with B3LYP hybrid functionals.
- Compare HOMO-LUMO gaps with experimental UV spectra to validate electron transitions .
- For reaction mechanisms (e.g., nucleophilic attacks on the allyl group), employ Møller-Plesset perturbation theory (MP2) to account for electron correlation effects .
Q. How can researchers resolve contradictions in reported stability constants of metal-glycinate complexes involving allyl derivatives?
Discrepancies often arise from varying ionic strengths or overlooked side reactions. A systematic approach includes:
- Potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) to measure conditional stability constants.
- Competitive ligand experiments using EDTA or citrate to isolate glycinate-specific binding .
- Statistical error analysis (e.g., Chi-squared tests) to assess data reproducibility across studies .
Q. What advanced electrochemical techniques are recommended for studying this compound’s redox behavior in catalytic systems?
- Rotating disk electrode (RDE) voltammetry quantifies diffusion-controlled electron transfer rates, critical for assessing this compound’s role in metal-catalyzed reactions .
- Electrochemical impedance spectroscopy (EIS) probes interfacial charge transfer resistance, revealing passivation effects from glycinate adsorption .
- Controlled-potential electrolysis coupled with GC-MS identifies reaction intermediates (e.g., allyl radicals) .
Methodological Considerations
Q. How should researchers design experiments to compare this compound’s bioactivity with other glycinate salts (e.g., zinc or magnesium glycinate)?
- Use in vitro models (e.g., cell cultures) to measure antioxidant activity via assays like DPPH radical scavenging or SOD enzyme activity .
- For metal-binding studies, employ isothermal titration calorimetry (ITC) to quantify enthalpy changes during complexation .
- Ensure cross-study validity by standardizing glycinate:metal molar ratios (e.g., 2:1 for divalent cations) and reporting ligand protonation states .
Q. What strategies mitigate this compound degradation during long-term storage?
- Store under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis.
- Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated polymerization of the allyl group .
- Periodically assess purity via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
